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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-2-(hydroxyimino)acetamide

Introduction 2-Cyano-2-(hydroxyimino)acetamide, a molecule of significant interest in synthetic and medicinal chemistry, serves as a critical building block for a variety of more complex compounds.[1] Its unique structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyano-2-(hydroxyimino)acetamide, a molecule of significant interest in synthetic and medicinal chemistry, serves as a critical building block for a variety of more complex compounds.[1] Its unique structural arrangement, featuring a cyano, an amide, and a hydroxyimino (oxime) group, imparts a versatile reactivity profile that is leveraged in the synthesis of pharmaceuticals and agrochemicals.[1][2] Notably, it is a key intermediate in the commercial production of the fungicide cymoxanil, highlighting its industrial relevance.[3] This guide provides a comprehensive overview of the physicochemical properties of 2-cyano-2-(hydroxyimino)acetamide, offering in-depth technical details and practical insights for researchers, scientists, and drug development professionals.

Chemical Identity and Stereochemistry

The proper identification of 2-cyano-2-(hydroxyimino)acetamide is crucial and is most accurately conveyed by its IUPAC name, which accounts for the stereochemistry of the oxime functional group.[3] The molecule exists as two geometric isomers, the (E) and (Z) forms, arising from the restricted rotation around the carbon-nitrogen double bond of the hydroxyimino group.[3]

  • IUPAC Name: (2E)-2-cyano-2-(hydroxyimino)acetamide[3][4]

  • Alternative Names: 2-Cyano-2-oximinoacetamide[3][5]

  • CAS Number: 3849-20-5[3][5]

  • Molecular Formula: C₃H₃N₃O₂[3][4]

  • Molecular Weight: 113.08 g/mol [3][4]

The E-isomer is the more commonly referenced form in the literature for synthetic applications leading to cymoxanil.[3] It is essential for researchers to consider the isomeric purity of their material, as the different spatial arrangements of the functional groups can influence reactivity and biological activity.

Caption: 2D Chemical Structure of (2E)-2-cyano-2-(hydroxyimino)acetamide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-cyano-2-(hydroxyimino)acetamide is fundamental for its handling, formulation, and application in synthetic protocols. The following table summarizes its key properties.

PropertyValueSource
Melting Point183 °C (decomposes)[3]
Boiling Point321.5 °C at 760 mmHg[3]
Density1.54 g/cm³[3]
pKa7.96 ± 0.10 (Predicted)[3]
LogP-0.474[3]
Hydrogen Bond Donors2[3]
Hydrogen Bond Acceptors4[3]

The presence of multiple polar functional groups, including the amide and the oxime, contributes to its relatively high melting point and its predicted water solubility. The acidic nature of the oxime proton is indicated by the predicted pKa of 7.96, which is a critical parameter for designing salt formation and purification strategies.[3]

Synthesis of 2-Cyano-2-(hydroxyimino)acetamide

The primary and most widely employed synthetic route to 2-cyano-2-(hydroxyimino)acetamide is the nitrosation of the active methylene group in cyanoacetamide.[1][2][3] This reaction can be performed under various conditions, primarily categorized as acid-catalyzed and base-mediated methods. The choice of method often depends on the desired product form (free oxime or its salt), yield, and reaction scale.[2]

Acid-Catalyzed Nitrosation

This conventional method involves the reaction of cyanoacetamide with a nitrite salt, typically sodium nitrite, in the presence of an acid such as acetic acid or hydrochloric acid.[1][2] The acid serves to generate nitrous acid in situ, which is the active nitrosating agent.

G start Cyanoacetamide reaction Nitrosation Reaction (0-5 °C) start->reaction reagents Sodium Nitrite Aqueous Acid (e.g., HCl) reagents->reaction precipitation Precipitation (Addition of Water) reaction->precipitation filtration Filtration precipitation->filtration purification Recrystallization (Ethanol) filtration->purification product Pure 2-Cyano-2- (hydroxyimino)acetamide purification->product

Caption: Experimental workflow for acid-catalyzed nitrosation.

Experimental Protocol: Acid-Catalyzed Nitrosation [1][2]

  • Dissolution: In a reaction vessel equipped with a stirrer and placed in an ice bath, dissolve 10 mmol of cyanoacetamide in 20 mL of dioxane.

  • Acidification: While maintaining the temperature between 0-5 °C, add 1.1 mmol of hydrochloric acid to the stirred solution.

  • Nitrosation: Prepare a solution of 0.69 g (10 mmol) of sodium nitrite in a minimal amount of water. Add this aqueous solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Reaction: Continue to stir the reaction mixture for an additional hour at 0-5 °C.

  • Isolation: Add water to the reaction mixture to induce the precipitation of the product.

  • Collection and Purification: Collect the solid precipitate by filtration, wash with water, and then recrystallize from ethanol to obtain the pure product.

The causality behind maintaining a low temperature is to control the exothermic reaction and to prevent the decomposition of nitrous acid and the formation of unwanted by-products. The dropwise addition of the nitrite solution also aids in temperature management.

Base-Mediated Nitrosation

An alternative approach involves the use of a base, such as sodium ethoxide, and an alkyl nitrite, like isoamyl nitrite.[1][2] This method directly yields the sodium salt of 2-cyano-2-(hydroxyimino)acetamide, which can be advantageous for subsequent reactions where the deprotonated oxime is the desired nucleophile.[2]

Experimental Protocol: Base-Mediated Nitrosation for Sodium Salt [1][2]

  • Preparation of Sodium Ethoxide: Under an inert atmosphere, dissolve 11.5 g (0.5 mol) of sodium metal in 200 mL of absolute ethanol.

  • Reaction Mixture Preparation: In a separate flask, prepare a mixture of 42 g (0.5 mol) of cyanoacetamide and 64.4 g (0.55 mol) of isoamyl nitrite in 300 mL of ethanol.

  • Reaction: Add the freshly prepared sodium ethoxide solution dropwise to the cyanoacetamide mixture while ensuring the temperature remains below 20 °C.

  • Stirring: Stir the resulting mixture for 1 hour at room temperature.

  • Isolation: The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will precipitate out of the solution. Collect the product by filtration.

The use of an inert atmosphere during the preparation of sodium ethoxide is critical to prevent the reaction of sodium metal with atmospheric moisture and oxygen. The controlled addition of the strong base is necessary to manage the reaction exotherm.

Analytical Methodologies

Ensuring the purity of 2-cyano-2-(hydroxyimino)acetamide is paramount for its use in further synthetic steps. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a well-suited method for analyzing the purity of this polar compound.[6]

Generalized HPLC Conditions: [6]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., formic acid or phosphoric acid).

  • Column: C18 stationary phase.

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance.

This method allows for the separation and quantification of the main component from potential impurities such as unreacted cyanoacetamide and other by-products.[6]

Gas Chromatography (GC)

Due to the low volatility of 2-cyano-2-(hydroxyimino)acetamide, a derivatization step is necessary for GC analysis.[6] Silylation is a common derivatization technique used to increase the volatility of the analyte.[6]

Experimental Protocol: GC with Silylation [6]

  • Derivatization: Accurately weigh approximately 10 mg of the sample into a vial. Add 1 mL of anhydrous pyridine and 0.5 mL of a silylating agent (e.g., BSTFA with 1% TMCS). Seal the vial and heat at 70 °C for 30 minutes.

  • Injection: After cooling to room temperature, inject a 1 µL aliquot into the GC system.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a DB-5.

    • Carrier Gas: Helium.

    • Injector and Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Temperature Program: An appropriate temperature gradient to ensure separation of the derivatized analyte from other components.

The derivatization step is a self-validating system in that the appearance of a new, sharp peak corresponding to the silylated derivative confirms the presence of the analyte and allows for its quantification.

Applications in Drug Development and Agrochemicals

The primary application of 2-cyano-2-(hydroxyimino)acetamide is as a precursor in the synthesis of the fungicide cymoxanil.[3] This involves a two-step process: methylation of the oxime group followed by a reaction with ethylurea.[3]

G start (2E)-2-Cyano-2- (hydroxyimino)acetamide methylation Methylation (e.g., Dimethyl Sulfate) start->methylation intermediate 2-Cyano-2- (methoxyimino)acetamide methylation->intermediate reaction_ethylurea Reaction with Ethylurea intermediate->reaction_ethylurea product Cymoxanil reaction_ethylurea->product

Caption: Synthetic pathway from 2-cyano-2-(hydroxyimino)acetamide to cymoxanil.[3]

While direct biological data for 2-cyano-2-(hydroxyimino)acetamide is not extensively reported, the potent fungicidal activity of its derivative, cymoxanil, which acts by inhibiting RNA synthesis in fungi, underscores the potential of this chemical scaffold.[3] Furthermore, N-substituted derivatives of 2-cyano-2-(hydroxyimino)acetamide have been investigated for a range of biological activities, including cholinesterase inhibition for potential application in neurodegenerative diseases.[7]

Safety and Handling

2-Cyano-2-(hydroxyimino)acetamide is classified as toxic if swallowed and causes serious eye irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of accidental exposure, it is crucial to seek immediate medical attention. Store the compound in a tightly closed container in a cool, dry place away from incompatible substances.

Conclusion

2-Cyano-2-(hydroxyimino)acetamide is a versatile and valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through established nitrosation protocols, and its purity can be reliably assessed using standard analytical techniques. The primary importance of this compound lies in its role as a key precursor to the fungicide cymoxanil, demonstrating its significance in the agrochemical industry. The insights provided in this guide are intended to equip researchers and scientists with the necessary technical knowledge for the safe and effective utilization of 2-cyano-2-(hydroxyimino)acetamide in their research and development endeavors.

References

  • A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
  • A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
  • Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
  • A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
  • Applications of N-substituted 2-Cyano-2-(hydroxyimino)
  • 2-Cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)acetamide - ChemicalBook.
  • US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google P
  • (2Z)-2-Cyano-2-(hydroxyimino)acetamide - PubChem.
  • Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)- | SIELC Technologies.
  • 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem.
  • Ethyl 2-cyano-2-(hydroxyimino)acetate | Biochemical Reagent - MedchemExpress.com.
  • Material Safety Data Sheet 2-Cyanoacetamide, 99% MSDS# 30650 Section 1 - Chemical Product and Company Identific
  • The IR (a) and the ¹³C NMR (b) spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid.
  • Cyanoacetamide - SAFETY D

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Data of 2-Cyano-2-(hydroxyimino)acetamide Derivatives

Introduction 2-Cyano-2-(hydroxyimino)acetamide and its derivatives represent a class of compounds of significant interest in the fields of agrochemicals and pharmaceuticals. Their utility largely stems from the unique el...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyano-2-(hydroxyimino)acetamide and its derivatives represent a class of compounds of significant interest in the fields of agrochemicals and pharmaceuticals. Their utility largely stems from the unique electronic and steric properties conferred by the vicinal cyano, hydroxyimino, and acetamide functionalities. A thorough understanding of the spectral characteristics of these molecules is paramount for their synthesis, characterization, and the development of new applications. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral data for this class of compounds, grounded in established experimental protocols and theoretical principles. The focus will be on not just the data itself, but the causal relationships between molecular structure and spectral output, providing researchers and drug development professionals with the insights needed for their work.

Synthesis of 2-Cyano-2-(hydroxyimino)acetamide: A Prerequisite for Spectral Analysis

The primary and most efficient route to 2-cyano-2-(hydroxyimino)acetamide is through the nitrosation of 2-cyanoacetamide. This reaction targets the active methylene group and can be performed under either acidic or basic conditions. The choice of method often depends on the desired final product (the free oxime or its salt) and the scale of the reaction.

Experimental Protocol: Acid-Catalyzed Nitrosation

This method is a reliable, well-established procedure for the synthesis of 2-cyano-2-(hydroxyimino)acetamide.

Materials:

  • 2-Cyanoacetamide

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer and submerged in an ice bath, dissolve 10 mmol of 2-cyanoacetamide in a minimal amount of water.

  • Slowly add an equimolar amount of glacial acetic acid to the solution while maintaining the temperature between 0-5 °C.

  • Prepare a concentrated aqueous solution of sodium nitrite (10 mmol).

  • Add the sodium nitrite solution dropwise to the stirring cyanoacetamide solution, ensuring the temperature does not exceed 5 °C.

  • Continue stirring the reaction mixture in the ice bath for an additional hour.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water and dry under vacuum to yield the final product.

The following diagram illustrates the workflow for the acid-catalyzed synthesis of 2-cyano-2-(hydroxyimino)acetamide.

cluster_synthesis Acid-Catalyzed Synthesis Workflow start Start dissolve Dissolve 2-Cyanoacetamide in water start->dissolve cool Cool to 0-5 °C in ice bath dissolve->cool add_acid Add glacial acetic acid cool->add_acid add_nitrite Dropwise addition of aqueous Sodium Nitrite add_acid->add_nitrite stir Stir for 1 hour at 0-5 °C add_nitrite->stir precipitate Product Precipitation stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end Final Product dry->end cluster_ir IR Spectroscopy Workflow start Synthesized Product prepare_sample Prepare KBr pellet or Nujol mull start->prepare_sample acquire_spectrum Acquire IR Spectrum prepare_sample->acquire_spectrum identify_peaks Identify key functional group peaks acquire_spectrum->identify_peaks assign_vibrations Assign vibrations (O-H, N-H, C≡N, C=O, C=N) identify_peaks->assign_vibrations compare Compare with reference spectra assign_vibrations->compare end Structural Confirmation compare->end

Caption: General workflow for the IR spectroscopic analysis of 2-cyano-2-(hydroxyimino)acetamide derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 2-cyano-2-(hydroxyimino)acetamide derivatives, further confirming their structure.

Under electron ionization (EI), the molecular ion peak (M⁺) may be observed, although it can be weak due to the lability of the molecule. Common fragmentation pathways include the loss of small, stable molecules or radicals. For the parent compound, 2-cyano-2-(hydroxyimino)acetamide (MW = 113.08 g/mol ), characteristic fragments would likely arise from:

  • Loss of H₂O: [M - 18]⁺

  • Loss of NH₃: [M - 17]⁺

  • Cleavage of the N-O bond: leading to various fragment ions.

  • Decarbonylation (loss of CO): from the amide group.

For the related compound, 2-cyanoacetamide, the NIST WebBook reports a mass spectrum with a base peak at m/z 44, corresponding to the [CONH₂]⁺ fragment. [1]Similar amide-related fragmentation is expected for 2-cyano-2-(hydroxyimino)acetamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system formed by the cyano, imino, and carbonyl groups in 2-cyano-2-(hydroxyimino)acetamide derivatives gives rise to characteristic absorption bands in the UV region.

Derivatives of cyanoacetamide are known to absorb in the UV range. For instance, certain N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives exhibit absorption maxima (λ_max) between 294-400 nm, attributed to intramolecular charge-transfer transitions. The position of λ_max is sensitive to the electronic nature of substituents on the aromatic rings.

Application in Drug Development: The Case of Cymoxanil

A prime example of the importance of 2-cyano-2-(hydroxyimino)acetamide is its role as a key precursor to the fungicide cymoxanil. [2]The synthesis involves the methylation of the oxime group followed by reaction with ethylurea. The spectral characterization of each intermediate is crucial for ensuring the success of the synthetic pathway. Recent studies on cymoxanil have delved into its mechanism of action, suggesting it inhibits dihydrofolate reductase, thereby disrupting RNA synthesis in fungi. [3]

Conclusion

The spectral analysis of 2-cyano-2-(hydroxyimino)acetamide derivatives is a multi-faceted process that relies on the synergistic use of NMR, IR, MS, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and a comprehensive understanding of the data from all four is essential for researchers and drug development professionals. This guide has provided an in-depth overview of the expected spectral data, grounded in established protocols and theoretical principles, to aid in the synthesis, characterization, and application of this important class of compounds.

References

  • PubChem. (2Z)-2-Cyano-2-(hydroxyimino)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2-Cyano-2-(hydroxyimino)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. The ¹H (a) and the ¹³C (b) NMR spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid methylester. Retrieved from [Link]

  • NIST. Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. Experimental and theoretical NMR study of selected oxocarboxylic acid oximes. Retrieved from [Link]

  • Royal Society of Chemistry. Chemical stabilization strategy for cymoxanil: synthesis and characterization of cocrystals with small organic acids. CrystEngComm. Retrieved from [Link]

  • PMC. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]

  • ResearchGate. Assessment of Cymoxanil in Soil, Water and Vegetable Samples. Retrieved from [Link]

  • PMC. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase. Retrieved from [Link]

  • ResearchGate. Characterization of Metabolites of Fungicidal Cymoxanil in a Sensitive Strain of Botrytis cinerea. Retrieved from [Link]

Sources

Foundational

The Cyanoacetamide Scaffold: A Technical Guide to Biological Activity, SAR, and Experimental Validation

Executive Summary In modern medicinal chemistry, the cyanoacetamide core has emerged as a highly versatile, privileged scaffold. Characterized by its unique electronic properties—specifically the presence of both electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the cyanoacetamide core has emerged as a highly versatile, privileged scaffold. Characterized by its unique electronic properties—specifically the presence of both electrophilic and nucleophilic centers—the α-cyano carbonyl system serves as a foundational building block for synthesizing diverse heterocyclic compounds[1]. This technical whitepaper explores the mechanistic grounding of cyanoacetamide derivatives, their quantitative structure-activity relationships (SAR) across anticancer and antimicrobial applications, and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Grounding: Targeting Kinase Cascades and Microbial Enzymes

The therapeutic efficacy of cyanoacetamide derivatives is largely driven by their ability to modulate critical intracellular signaling pathways and inhibit essential microbial enzymes.

Reversible Covalent Kinase Inhibition

A major breakthrough in cyanoacetamide pharmacology is their application as kinase inhibitors. Traditional irreversible inhibitors (e.g., (5Z)-7-oxozeaenol) react non-specifically with cysteine residues, often leading to severe off-target toxicity[2]. In contrast, derivatives featuring a 2-cyanoacrylamide moiety can form reversible covalent bonds with target kinases[2].

Two primary targets within the inflammatory and survival cascades are:

  • TAK1 (Transforming growth factor-β-activated kinase 1): A master regulator of the NF-κB and MAPK pathways. Imidazopyridine-tethered 2-cyanoacrylamides have shown high potency in arresting TAK1-mediated cancer cell survival[2][3].

  • IKK-β (IκB Kinase β): A critical enzyme in the canonical NF-κB signaling pathway. 2-Amino-3-cyanopyridine derivatives act as potent IKK-β inhibitors, directly suppressing inflammatory gene transcription[3].

Pathway Stimulus TNF-α / IL-1 (Inflammatory Stimuli) Receptor Receptor Complex Stimulus->Receptor TAK1 TAK1 Kinase (Target) Receptor->TAK1 IKK IKK-β Complex (Target) TAK1->IKK NFkB NF-κB (p50/p65) IKK->NFkB Transcription Gene Transcription (Survival/Metastasis) NFkB->Transcription Inhibitor Cyanoacetamide Derivatives Inhibitor->TAK1 Inhibitor->IKK

NF-κB signaling pathway modulation by cyanoacetamide-based kinase inhibitors.

Antimicrobial and Anticancer Mechanisms

Beyond kinase inhibition, cyanoacetamide derivatives exhibit broad-spectrum antimicrobial activity by targeting essential microbial enzymes such as DNA gyrase and cyclic AMP synthase[4][5]. In oncology, specific N-hetaryl-2-cyanoacetamide derivatives induce apoptosis and inhibit metastasis by downregulating matrix metalloproteinases (MMP-2 and MMP-9) and suppressing angiogenic factors like HIF-1α and VEGF[5].

Quantitative Structure-Activity Relationship (SAR)

The biological potency of cyanoacetamides is highly sensitive to structural modifications. The tables below synthesize quantitative data demonstrating how specific substitutions impact target affinity and cellular toxicity.

Table 1: Kinase Inhibitory Potency of Cyanoacetamide Derivatives Data highlights the impact of aromatic and aminoalkyl substitutions on kinase affinity[2][3].

Compound ClassSubstituent ModificationTargetIC₅₀ (nM)
Imidazopyridine-cyanoacrylamide3-Pyridinyl (Compound 13m)TAK134
Imidazopyridine-cyanoacrylamide4-Pyridinyl (Compound 13q)TAK128
2-Amino-3-cyanopyridine4-Phenyl (Compound 6)IKK-β1500
2-Amino-3-cyanopyridine4-(4-Piperidinyl) (Compound 10)IKK-β8.5
2-Amino-3-cyanopyridine4-(1-Methyl-4-piperidinyl) (Compound 11)IKK-β12

Table 2: Broad-Spectrum Biological Activity Profiles Data summarizes the phenotypic impact of various cyanoacetamide scaffolds across different cell lines and microbial strains[4][5][6].

Derivative ScaffoldTarget Cell Line / OrganismMetricValue RangePrimary Mechanism
2-cyano-N-[(2,4-difluorophenyl)methyl]acetamideMCF-7, HeLa, HepG-2IC₅₀0.15 - 100 μMApoptosis / DNA gyrase inhibition
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)PC3, HepG2CC₅₀High CytotoxicityDownregulation of MMP-2/9 & VEGF
Bis-cyanoacrylamide-piperazineS. aureus (ATCC 29213)Zone of Inhibition16.0 ± 1.0 mmCyclic AMP synthase interaction
Bis-cyanoacrylamide-piperazineVarious Bacterial StrainsMIC5 - 40 mg/mLBroad-spectrum antibacterial

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological screening of cyanoacetamide derivatives. Each protocol is designed as a self-validating system, incorporating internal controls and explaining the causality behind critical methodological choices.

Workflow Design Rational Design (Scaffold Modification) Synthesis Microwave-Assisted Knoevenagel Condensation Design->Synthesis Purification Purification & Spectroscopic Validation Synthesis->Purification Assays In Vitro Screening (MTT & MIC Assays) Purification->Assays SAR SAR Analysis & Lead Optimization Assays->SAR SAR->Design

Iterative workflow for the synthesis and biological screening of cyanoacetamides.

Protocol 1: Microwave-Assisted Synthesis of α,β-Unsaturated Cyanoacetamides

Traditional Knoevenagel condensations require prolonged heating and hazardous solvents. This green chemistry protocol utilizes microwave irradiation under solvent-free conditions[1].

  • Causality: Microwave energy directly couples with the highly polar carbonyl and cyano groups, causing rapid, localized superheating. This drives the reaction to completion in minutes, significantly reducing thermal degradation byproducts and improving overall yield[1].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vessel, thoroughly mix the substituted aromatic aldehyde (1.0 mmol) and cyanoacetamide (1.0 mmol).

  • Catalysis: Add anhydrous sodium acetate (10 mol%) as a basic catalyst to facilitate the deprotonation of the active methylene group.

  • Irradiation: Subject the solvent-free mixture to microwave irradiation (e.g., 300 W) in short bursts (30–60 seconds) to prevent charring.

  • Validation Checkpoint (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC) after each burst. The disappearance of the aldehyde spot validates the completion of the condensation[1].

  • Purification: Cool the mixture to room temperature, wash with cold water to remove the catalyst, and recrystallize the crude product from ethanol to yield the pure α,β-unsaturated cyanoacetamide.

Protocol 2: Cytotoxicity Evaluation via MTT Assay

This assay quantifies the anticancer potential of synthesized derivatives by measuring cellular metabolic activity[7].

  • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of the MTT reagent, forming insoluble purple formazan crystals. Dead or metabolically arrested cells cannot perform this cleavage. Thus, the intensity of the purple color is directly proportional to cell viability, providing a reliable metric for compound toxicity[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell lines (e.g., HepG2, PC3) in a 96-well microtiter plate at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Treatment: Aspirate the media and apply serial dilutions of the cyanoacetamide derivative (e.g., 0.1 to 100 μM).

    • Self-Validation: Always include a vehicle control (DMSO < 0.5%) and a positive control (e.g., Doxorubicin) to ensure assay sensitivity[7].

  • Incubation: Incubate the treated plates for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark[7].

  • Solubilization & Quantification: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[7].

Protocol 3: Minimum Inhibitory Concentration (MIC) Broth Microdilution

To evaluate the antimicrobial efficacy, the broth microdilution method is employed[6][7].

  • Causality: Standardizing the bacterial inoculum to exactly 5×10⁵ CFU/mL is critical. It ensures that the stoichiometric ratio of drug molecules to bacterial targets (e.g., DNA gyrase) remains consistent across all replicates, preventing the "inoculum effect" which can lead to false resistance readings[7].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) in nutrient broth overnight. Dilute the culture to achieve a final standardized inoculum of 5×10⁵ CFU/mL[7].

  • Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of the cyanoacetamide derivative in nutrient broth[6][7].

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound[6][7].

    • Self-Validation: Include a growth control (broth + bacteria, no compound) to confirm bacterial viability, and a sterility control (broth only) to confirm the absence of contamination[7].

  • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[7].

Conclusion

The cyanoacetamide scaffold represents a highly tractable and potent pharmacophore in medicinal chemistry. By leveraging rational SAR design—such as incorporating piperidinyl moieties for IKK-β selectivity or imidazopyridine tethers for TAK1 inhibition—researchers can fine-tune these molecules for specific therapeutic indications. Coupled with green synthesis protocols and rigorous, self-validating biological assays, cyanoacetamide derivatives hold immense promise for the next generation of targeted anticancer and antimicrobial therapeutics.

Sources

Exploratory

Health and safety information for 2-cyano-2-(hydroxyimino)acetamide

Title: Advanced Technical Guide: Health, Safety, and Handling of 2-Cyano-2-(hydroxyimino)acetamide 1. Executive Summary & Chemical Identity 2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5) is a highly reactive, polyfun...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Technical Guide: Health, Safety, and Handling of 2-Cyano-2-(hydroxyimino)acetamide

1. Executive Summary & Chemical Identity 2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5) is a highly reactive, polyfunctional intermediate predominantly utilized in the synthesis of agrochemicals and advanced transition metal complexes[1][2]. As a precursor, it undergoes methylation and condensation to form cymoxanil, a potent fungicide known for inhibiting fungal RNA synthesis[3][4]. In coordination chemistry, it acts as a versatile chelating ligand (cyanoximate) for nickel(II) and copper(II) ions, enabling the design of one-dimensional coordination polymers[5][6].

Because of its dense functionalization—comprising a cyano group, an oxime, and an amide—the molecule presents specific acute toxicity and handling challenges. This guide synthesizes occupational safety protocols with mechanistic chemical insights to establish a self-validating framework for safe laboratory and pilot-scale handling.

Table 1: Physicochemical and Hazard Profile

Property / Hazard Value / Classification Operational & Safety Impact
Molecular Formula C₃H₃N₃O₂[1] Low molecular weight facilitates rapid systemic absorption upon exposure.
Molecular Weight 113.08 g/mol [7] High membrane permeability; requires strict containment of airborne dust.
Predicted pKa 7.96 ± 0.10[3] The acidic oxime proton dictates reactivity and causes severe mucosal/eye irritation.
GHS Hazard: Oral Acute Tox. 3 (H301)[8] Toxic if swallowed; mandates closed-system transfer and rigorous hygiene.

| GHS Hazard: Eye | Eye Irrit. 2 (H319)[9] | Causes serious eye irritation; requires tight-fitting chemical splash goggles. |

2. Toxicological Mechanisms & Hazard Causality Understanding the molecular basis of a compound's toxicity is paramount for designing robust safety protocols.

  • Acute Oral Toxicity (H301): The toxicity of 2-cyano-2-(hydroxyimino)acetamide[8] is mechanistically linked to its cyano-oxime architecture. While not as immediately lethal as free cyanide salts, the metabolic processing of cyanoacetamides in the liver can lead to the slow release of toxic metabolites that interfere with cellular respiration. Ingestion leads to rapid systemic toxicity, necessitating rigorous administrative controls to prevent hand-to-mouth transfer.

  • Serious Eye Irritation (H319): The compound's pKa of approximately 7.96[3] indicates that the oxime proton is relatively acidic. Upon contact with the slightly alkaline environment of the ocular mucosa, the compound partially deprotonates. This acid-base interaction, combined with the electrophilic nature of the cyano group, disrupts the lipid bilayer of corneal cells, triggering immediate and severe inflammatory cascades[9].

3. Validated Experimental Protocols & Safety Integration The synthesis of 2-cyano-2-(hydroxyimino)acetamide and its downstream conversion into cymoxanil must be executed with embedded safety checkpoints. The following protocol utilizes a self-validating system to ensure hazard mitigation at each step[10][11].

Protocol: Synthesis and Downstream Methylation Phase 1: Nitrosation of Cyanoacetamide

  • System Preparation: Equip a jacketed glass reactor with an overhead stirrer, internal thermocouple, and a caustic scrubber system (10% NaOH).

    • Causality & Validation: The nitrosation process generates hazardous nitrogen oxide (NOX) gases. The scrubber acts as a self-validating safety mechanism; a continuous drop in the scrubber's pH confirms the active capture and neutralization of NOX fumes, validating system integrity.

  • Reaction: Dissolve cyanoacetamide in aqueous acetic acid and cool the matrix to 0–5 °C[11].

  • Addition: Add aqueous sodium nitrite dropwise over 2 hours.

    • Causality: Dropwise addition is not merely for yield; it is a critical safety parameter. It controls the kinetics of the exothermic nitrosation, preventing thermal runaway and suppressing the violent off-gassing of NOX[11].

  • Isolation: Filter the precipitated 2-cyano-2-(hydroxyimino)acetamide, wash with cold water, and dry under high vacuum[10].

Phase 2: Methylation (Cymoxanil Precursor Workflow)

  • Activation: Suspend the isolated oxime in water and add equimolar NaOH to generate the reactive sodium oximate salt[12].

  • Electrophilic Addition: Introduce dimethyl sulfate (or methyl iodide) under strict temperature control (10–15 °C).

    • Causality: Dimethyl sulfate is a potent, carcinogenic alkylating agent. Maintaining a low temperature prevents the vaporization of the electrophile, ensuring it reacts selectively with the oximate oxygen to form the methoxyimino intermediate[3][13].

  • Quenching & Validation: Post-reaction, add a 10% aqueous ammonia solution to the mixture.

    • Causality & Validation: Ammonia chemically destroys unreacted dimethyl sulfate. The protocol validates itself when a specific spot test (e.g., using 4-(4-nitrobenzyl)pyridine) confirms the complete absence of alkylating agents, rendering the aqueous layer safe for standard waste disposal.

Synthetic pathway of cymoxanil from 2-cyano-2-(hydroxyimino)acetamide with safety checkpoints.

4. Occupational Exposure & Emergency Response Given the Acute Tox. 3 and Eye Irrit. 2 classifications[8], standard laboratory PPE is insufficient without proper engineering controls.

  • Engineering Controls: All handling of the dry powder must occur within a Class II biological safety cabinet or a dedicated powder-weighing fume hood to prevent the aerosolization of toxic particulates.

  • Spill Response (Self-Validating Containment): In the event of a powder spill, do not dry sweep. Cover the spill with damp, absorbent pads to suppress dust. Transfer the material to a hazardous waste container. The area is validated as clean only when a secondary wipe-down with a slightly alkaline solution (pH 8-9) leaves no visible residue, neutralizing any remaining acidic oxime traces.

Emergency response workflow for acute exposure to 2-cyano-2-(hydroxyimino)acetamide.

5. References

  • PubChem. "(2Z)-2-Cyano-2-(hydroxyimino)acetamide". National Center for Biotechnology Information. [Link]

  • PubChem. "2-Cyano-2-(hydroxyimino)acetamide". National Center for Biotechnology Information. [Link]

  • Gerasimchuk, N. et al. "Nickel(II) Aqua Complexes with Chelating Ligands: What Happens When Water Is Gone?". Crystal Growth & Design, ACS Publications. [Link]

  • Brust, E. "Process for making 2-cyano-2-hydroxyiminoacetamide salts". US Patent 3919284A, Google Patents.

  • University of Hertfordshire. "Cymoxanil (Ref: DPX T3217)". Agriculture and Environment Research Unit (AERU). [Link]

Exploratory

The Chemistry of α-Oximino-α-Cyanoacetamides: Synthesis, Mechanisms, and Applications in Discovery

Executive Summary α-Oximino-α-cyanoacetamides—most fundamentally represented by the scaffold 2-cyano-2-(hydroxyimino)acetamide—are a highly versatile class of chemical intermediates. Characterized by an active methylene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Oximino-α-cyanoacetamides—most fundamentally represented by the scaffold 2-cyano-2-(hydroxyimino)acetamide—are a highly versatile class of chemical intermediates. Characterized by an active methylene group converted into an oxime, these compounds serve as critical building blocks in the synthesis of complex heterocycles, agrochemicals, and pharmaceutical agents[1]. The most prominent commercial application of this scaffold is the synthesis of cymoxanil, a potent fungicide utilized globally against oomycete pathogens like Phytophthora infestans[2]. Beyond agricultural applications, N-substituted derivatives of α-oximino-α-cyanoacetamides are actively investigated for their roles as cholinesterase inhibitors, urease inhibitors, and anticonvulsant agents[3][4].

Chemical Identity and Structural Properties

The core molecule, 2-cyano-2-(hydroxyimino)acetamide (C₃H₃N₃O₂, MW: 113.08 g/mol ), exists primarily as the (2E) isomer, designated as (2E)-2-cyano-2-(hydroxyimino)acetamide[5]. The stereochemistry of the oxime group relative to the cyano group significantly influences the molecule's reactivity and its binding affinity within biological targets[1]. The presence of the electron-withdrawing cyano group adjacent to the oxime increases the acidity of the oxime proton (pKa ~9.7). This facilitates its deprotonation and subsequent functionalization (e.g., O-methylation) in downstream synthetic pathways[6].

Synthetic Methodologies

The foundational synthesis of α-oximino-α-cyanoacetamides relies on the nitrosation of cyanoacetamide. This reaction exploits the high nucleophilicity of the active methylene carbon situated between the electron-withdrawing cyano and amide groups[1].

Protocol 1: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide

Causality & Experimental Design: The reaction utilizes sodium nitrite in an acidic medium to generate nitrous acid in situ. Temperature control is paramount; the reaction must be maintained near 0 °C to prevent the thermal decomposition of the unstable nitrous acid intermediate into nitrogen oxides, which would reduce yield and generate toxic impurities. The acidic environment also suppresses the formation of the unreactive cyanoacetamide enolate, ensuring the reaction proceeds efficiently via the enol tautomer[1][7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of cyanoacetamide in a mixture of water and glacial acetic acid (acting as both the solvent and the proton donor) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Nitrosation: Cool the solution to 0–5 °C. Slowly add 1.1 equivalents of sodium nitrite dropwise as an aqueous solution.

    • Self-validation step: The reaction mixture will transition to a pale yellow/green color, indicating the successful formation of the active nitrosonium ion species.

  • Stirring and Crystallization: Maintain the temperature at 0–5 °C and stir for 2–4 hours. The product, 2-cyano-2-(hydroxyimino)acetamide, will begin to precipitate as a crystalline solid due to its lower solubility in the cold aqueous acidic mixture.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water to remove residual sodium acetate and unreacted starting materials.

  • Purification: Dry the solid under reduced pressure. If higher purity is required for downstream pharmaceutical applications, recrystallize the product from an ethanol/water mixture.

To synthesize the fungicide cymoxanil, this intermediate undergoes a further two-step transformation: O-methylation of the oxime using a methylating agent under slightly basic conditions (pH 6–7), followed by a coupling reaction with ethylurea[7][8].

Biological Activity and Multi-Site Mechanism of Action

While the α-oximino-α-cyanoacetamide scaffold is primarily a synthetic stepping stone, its derivatives exhibit profound biological activity. Cymoxanil, the flagship derivative, acts via a complex, multi-site mechanism that prevents the rapid development of fungal resistance[2].

Recent chemical-genomic screens and biochemical assays have elucidated three primary targets for cymoxanil in fungal pathogens:

  • RNA Synthesis Inhibition: Cymoxanil acts as a competitive inhibitor of dihydrofolate reductase (DHFR). By blocking the conversion of dihydrofolate to tetrahydrofolate, it starves the cell of the purines required for de novo RNA synthesis[9][10].

  • Mitochondrial Respiration Disruption: The compound inhibits Cytochrome c oxidase (Complex IV) in the electron transport chain, halting oxidative phosphorylation and rapidly depleting cellular ATP[11].

  • Membrane Potential Alteration: It inhibits the plasma membrane H+-ATPase, leading to a collapse of the proton gradient and lethal intracellular acidification[2][12].

MOA Cymoxanil Cymoxanil (Cyanoacetamide-oxime) DHFR Inhibits Dihydrofolate Reductase (DHFR) Cymoxanil->DHFR ComplexIV Inhibits Cytochrome c Oxidase (Complex IV) Cymoxanil->ComplexIV ATPase Inhibits Plasma Membrane H+-ATPase Cymoxanil->ATPase RNA Disrupts RNA Synthesis DHFR->RNA ATP Depletes Cellular ATP ComplexIV->ATP Membrane Intracellular Acidification ATPase->Membrane Death Fungal Cell Death / Growth Arrest RNA->Death ATP->Death Membrane->Death

Multi-site fungicidal mechanism of action of cymoxanil.

Protocol 2: In Vitro Validation of DHFR Inhibition

To validate the target engagement of novel α-oximino-α-cyanoacetamide derivatives against DHFR, a spectrophotometric enzyme assay is employed[9].

Causality & Experimental Design: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as an electron donor. By monitoring the reaction at 340 nm, we directly measure the oxidation of NADPH to NADP+. This provides a continuous, self-validating kinetic readout. A dose-dependent decrease in the rate of absorbance drop upon the addition of the test compound confirms direct enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM potassium phosphate assay buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT) to maintain the enzyme's active site cysteines in a reduced, functional state.

  • Enzyme and Substrate Mix: In a UV-compatible quartz cuvette, combine the assay buffer, 0.1 mM NADPH, and a standardized concentration of recombinant DHFR enzyme (e.g., yeast or P. infestans DHFR).

  • Inhibitor Incubation: Add the α-oximino-α-cyanoacetamide derivative (dissolved in DMSO; ensuring final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation) at varying concentrations. Incubate for 5 minutes at 25 °C to allow for steady-state binding.

  • Reaction Initiation: Initiate the reaction by adding 0.1 mM DHF.

  • Kinetic Measurement: Immediately record the absorbance at 340 nm every 10 seconds for 3 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance curve. Plot the percentage of remaining activity versus the log of the inhibitor concentration to determine the IC₅₀ value.

Quantitative Efficacy and Structure-Activity Relationships

Beyond fungicidal activity, derivatization of the α-oximino-α-cyanoacetamide core yields compounds with diverse pharmacological profiles. For example, specific N-substituted derivatives have demonstrated potent urease inhibition, which is critical for treating Helicobacter pylori infections, while others show insecticidal properties against agricultural pests[3][4].

Table 1: Quantitative Biological Activity of α-Oximino-α-Cyanoacetamide Derivatives

Compound / DerivativeBiological TargetPathogen / Enzyme SystemAssay TypeEfficacy (EC₅₀ / IC₅₀ / LC₅₀)
Cymoxanil Multi-site (DHFR, Complex IV)Phytophthora infestansMycelial growth inhibition0.5 – 1.5 µg/mL[2]
Cymoxanil Multi-site (DHFR, Complex IV)Plasmopara viticolaOospore germination< 10 µg/mL[2]
Compound 15 (Cyanoacetamide deriv.)Urease EnzymeJack bean ureaseIn vitro enzymatic assayIC₅₀ ~17.34 µg/mL[4]
Compound 19 (Cyanoacetamide deriv.)Urease EnzymeJack bean ureaseIn vitro enzymatic assayIC₅₀ ~36.75 µg/mL[4]
2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Unknown (Neurological)Aphis craccivora (Cowpea aphid)In vivo insecticidal (24h)LC₅₀ 0.192 ppm[3]

The structure-activity relationship (SAR) data indicates that the active methylene and the geometry of the oxime group are essential for target binding. In the case of urease inhibitors, bulky aromatic substituents on the amide nitrogen enhance the hydrophobic interactions within the enzyme's active site, significantly lowering the IC₅₀[4].

Conclusion

The chemistry of α-oximino-α-cyanoacetamides provides a robust framework for discovering novel bioactive molecules. From the multi-target fungicidal mechanisms of cymoxanil to the emerging applications in enzyme inhibition, the controlled synthesis and derivatization of the 2-cyano-2-(hydroxyimino)acetamide scaffold remain a critical area of focus for drug development and agrochemical research. By employing rigorous, self-validating biochemical assays, researchers can continue to map the SAR of this versatile chemical class.

Sources

Protocols & Analytical Methods

Method

Introduction: The Versatility of the Cyano(hydroxyimino)acetamide Scaffold

An Application Guide to the Synthesis and Biological Evaluation of Fungicides Derived from 2-Cyano-2-(hydroxyimino)acetamide The 2-cyano-2-(hydroxyimino)acetamide moiety is a potent toxophore and a critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Biological Evaluation of Fungicides Derived from 2-Cyano-2-(hydroxyimino)acetamide

The 2-cyano-2-(hydroxyimino)acetamide moiety is a potent toxophore and a critical building block in the synthesis of a significant class of agricultural fungicides.[1] Its derivatives, most notably the commercial fungicide Cymoxanil, are synthetic compounds highly effective against a range of plant pathogenic fungi, particularly Oomycetes such as Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato).[2] These fungicides exhibit both protective and curative properties, making them valuable tools in crop protection.[2][3]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis of fungicides from the 2-cyano-2-(hydroxyimino)acetamide precursor. We will explore detailed synthetic protocols for the core intermediate and its conversion to the active fungicide Cymoxanil, delve into the mechanistic underpinnings of its fungicidal activity, and provide standardized protocols for biological evaluation. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural steps.

Part 1: Synthesis of the Core Intermediate: 2-Cyano-2-(hydroxyimino)acetamide

The foundational step in this synthetic pathway is the creation of the 2-cyano-2-(hydroxyimino)acetamide scaffold. This is primarily achieved through the nitrosation of the active methylene group in 2-cyanoacetamide (also known as cyanoacetamide).[1][4] This reaction can be performed under various conditions, with the choice of method often depending on the desired final product (the free oxime or its salt), required yield, and available equipment.[4]

Core Mechanism: Nitrosation of an Active Methylene Group

The carbon atom positioned between the electron-withdrawing cyano (-CN) and acetamide (-CONH₂) groups in cyanoacetamide is highly acidic, making the methylene protons susceptible to deprotonation. This allows for an electrophilic substitution reaction where a nitrosating agent (derived from a nitrite salt or ester) introduces a nitroso group (-NO), which then tautomerizes to the more stable hydroxyimino (=NOH) group.

cluster_0 Synthesis of 2-Cyano-2-(hydroxyimino)acetamide start 2-Cyanoacetamide (Starting Material) reagents Nitrosating Agent (e.g., NaNO₂, Acid OR Isoamyl nitrite, Base) start->reagents Nitrosation product 2-Cyano-2-(hydroxyimino)acetamide (Core Intermediate) reagents->product Tautomerization salt Intermediate Salt (e.g., Sodium Salt) product->salt Base Treatment

Caption: General workflow for synthesizing the core intermediate.

Protocol 1: Acid-Catalyzed Nitrosation

This method is a conventional approach that yields the free oxime directly. The use of a strong acid is critical for generating nitrous acid (HNO₂) in situ from sodium nitrite, which acts as the nitrosating agent.

Rationale: This protocol is straightforward and avoids the use of organic nitrites. Temperature control is crucial as nitrous acid is unstable and can decompose at higher temperatures, reducing yield and potentially forming hazardous nitrogen oxides. The final product precipitates from the aqueous solution upon completion.

Materials:

  • N-substituted-2-cyanoacetamide (or 2-cyanoacetamide), 10 mmol

  • Dioxane, 20 mL

  • Hydrochloric acid (HCl), 1.1 mmol

  • Sodium nitrite (NaNO₂), 10 mmol

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 10 mmol of the 2-cyanoacetamide starting material in 20 mL of dioxane.[1]

  • Maintain the temperature between 0-5 °C and add 1.1 mmol of hydrochloric acid to the stirred solution.[1]

  • Prepare a concentrated solution of 10 mmol (0.69 g) of sodium nitrite in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.[1]

  • Continue stirring the reaction mixture for an additional hour at 0-5 °C.[1]

  • Induce precipitation by adding a small volume of cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.[4]

Protocol 2: Base-Mediated Nitrosation to Yield the Sodium Salt

This method is particularly advantageous as it directly produces the sodium salt of the oxime, which is the preferred intermediate for subsequent alkylation steps in fungicide synthesis.[1][5] It utilizes an organic nitrite ester and a strong base.

Rationale: The base (sodium ethoxide) deprotonates the active methylene group of cyanoacetamide, forming a nucleophilic carbanion. This anion then readily attacks the electrophilic nitroso group of the isoamyl nitrite. This method avoids the use of strong mineral acids and provides a product that can often be used in the next step without further purification.

Materials:

  • Sodium metal, 0.5 mol (11.5 g)

  • Absolute ethanol, 500 mL

  • Cyanoacetamide, 0.5 mol (42 g)

  • Isoamyl nitrite, 0.55 mol (64.4 g)

Procedure:

  • Prepare Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve 11.5 g of sodium metal in 200 mL of absolute ethanol. This is a highly exothermic reaction.

  • Prepare Reaction Mixture: In a separate large reaction flask, prepare a mixture of 42 g of cyanoacetamide and 64.4 g of isoamyl nitrite in 300 mL of absolute ethanol.[4]

  • Reaction: Cool the cyanoacetamide mixture in an ice bath. Add the freshly prepared sodium ethoxide solution dropwise while maintaining the internal temperature below 20 °C.[1][4]

  • Stirring: After the addition is complete, stir the resulting mixture for 1 hour at room temperature.[1][4]

  • Isolation: The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will precipitate out of the solution. Collect the product by vacuum filtration and wash with a small amount of cold ethanol.

Comparative Summary of Synthesis Methods
ParameterMethod 1: Acid-CatalyzedMethod 2: Base-Mediated
Starting Material 2-Cyanoacetamide2-Cyanoacetamide
Key Reagents Sodium nitrite, HCl / Acetic AcidIsoamyl nitrite, Sodium ethoxide
Solvent Dioxane/Water or Acetic AcidEthanol
Temperature 0-5 °C[1]< 20 °C[1]
Reaction Time 1-2 hours[4]1 hour[1]
Product Form Free OximeSodium Salt[1]
Advantages Direct isolation of free oxime.Yields salt for next step; avoids strong acid.
Disadvantages Requires strict temperature control; product needs neutralization for some subsequent steps.Requires handling of sodium metal and inert atmosphere.

Part 2: Synthesis of Cymoxanil Fungicide

With the core intermediate in hand, the next stage is the construction of the final fungicide. Cymoxanil is synthesized from the 2-cyano-2-(hydroxyimino)acetamide salt via a two-step process: O-methylation of the oxime group, followed by a reaction with ethylurea.[3] However, many modern syntheses combine these transformations into a more streamlined process. The following protocol outlines a generalized procedure starting from the sodium salt.

cluster_1 Synthesis of Cymoxanil start 2-Cyano-2-(hydroxyimino)acetamide Sodium Salt step1 O-Methylation start->step1 intermediate 2-Cyano-2-(methoxyimino)acetamide step1->intermediate step2 Reaction with Ethylurea intermediate->step2 product Cymoxanil (Final Fungicide) step2->product

Caption: Synthetic pathway from the core intermediate to Cymoxanil.

Protocol 3: Synthesis of Cymoxanil

This protocol describes the methylation of the oxime, which is a critical step to form the methoxyimino group found in Cymoxanil. The subsequent reaction with ethylurea completes the molecule.

Rationale: The sodium salt of the oxime is a potent nucleophile that readily reacts with an electrophilic methylating agent like dimethyl sulfate or chloromethane. Maintaining a slightly basic pH (6-7) is crucial; if the pH is too low, the oxime will be protonated and less reactive, and if it is too high, hydrolysis of the methylating agent can occur.[3] The subsequent condensation with ethylurea forms the final N-ethylaminocarbonylacetamide structure.

Materials:

  • 2-Cyano-2-(hydroxyimino)acetamide sodium salt

  • Methylating agent (e.g., dimethyl sulfate, chloromethane)[3]

  • Sodium hydroxide (NaOH) solution

  • Solvent (e.g., methanol/water mixture)[3]

  • Phase transfer catalyst (if using chloromethane)[3]

  • Ethylurea

Procedure:

  • Prepare a solution or slurry of the 2-cyano-2-(hydroxyimino)acetamide sodium salt in the chosen solvent system in a reaction vessel.

  • Slowly add the methylating agent to the reaction mixture. Maintain the temperature between 10-35 °C.[3]

  • During the addition, carefully monitor the pH of the reaction mixture. Maintain the pH between 6 and 7 by the controlled, dropwise addition of a sodium hydroxide solution.[3]

  • After the addition is complete, continue to stir the mixture for 1-5 hours, or until the reaction is deemed complete by a suitable analytical technique (e.g., TLC, HPLC).[3]

  • Following the methylation, add ethylurea to the reaction mixture. The specific conditions (temperature, reaction time) for this step may vary and should be optimized based on literature precedents for similar condensations.

  • Upon completion of the second step, cool the reaction mixture to 0-5 °C to induce crystallization of the Cymoxanil product.[3]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under reduced pressure to yield Cymoxanil.[3]

Part 3: Mechanism of Action

Fungicides derived from 2-cyano-2-(hydroxyimino)acetamide, such as Cymoxanil, are understood to have a multi-faceted mode of action, which contributes to their efficacy and may lower the risk of rapid resistance development compared to single-site inhibitors.[2][6] The primary proposed mechanisms disrupt fundamental cellular processes in susceptible fungi.

  • Inhibition of Mitochondrial Respiration: A significant body of evidence suggests that Cymoxanil impairs the mitochondrial electron transport chain. Molecular docking studies and experiments with isolated mitochondria indicate that it may inhibit Cytochrome c oxidase (Complex IV), blocking the transfer of electrons and thus halting ATP production, which leads to cellular energy depletion and death.[2]

  • Inhibition of Nucleic Acid Synthesis: Another primary proposed mechanism is the inhibition of RNA synthesis.[2][3][7] It is suggested that Cymoxanil interferes with the function of RNA polymerase, thereby preventing the transcription of genes necessary for producing essential proteins and enzymes.[2] Some studies, however, posit this may be a secondary effect resulting from cellular stress.[2]

  • Disruption of Membrane Potential: More recent research has pointed to Cymoxanil's ability to disrupt the plasma membrane's electrochemical potential in fungi.[2] This is thought to occur via inhibition of the plasma membrane H+-ATPase, leading to intracellular acidification and a collapse of the ion gradients essential for nutrient uptake and cellular homeostasis.[2]

cluster_2 Proposed Fungicidal Mechanisms of Cymoxanil Cymoxanil Cymoxanil Mitochondria Mitochondrial Respiration (Complex IV) Cymoxanil->Mitochondria RNA_Polymerase RNA Polymerase Cymoxanil->RNA_Polymerase Membrane_ATPase Plasma Membrane H+-ATPase Cymoxanil->Membrane_ATPase ATP_Production ATP Production Mitochondria->ATP_Production RNA_Synthesis RNA & Protein Synthesis RNA_Polymerase->RNA_Synthesis Membrane_Potential Membrane Homeostasis Membrane_ATPase->Membrane_Potential Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death RNA_Synthesis->Fungal_Death Membrane_Potential->Fungal_Death

Caption: Cymoxanil's multi-target mechanism leading to fungal cell death.

Part 4: Application Notes & Biological Evaluation

The ultimate validation of a synthetic protocol for a fungicide is the biological activity of the final compound. Cymoxanil and related derivatives are particularly effective against Oomycete pathogens.

Fungicidal Spectrum of Activity
PathogenCommon NameDisease
Plasmopara viticolaGrape Downy MildewDowny Mildew of Grapes
Phytophthora infestansLate Blight FungusLate Blight of Potato & Tomato
Peronospora spp.Downy MildewsVarious Downy Mildews

This table summarizes the primary targets for Cymoxanil-based fungicides.[2]

Protocol 4: In Vitro Mycelial Growth Inhibition Assay

This protocol provides a fundamental method to assess the fungicidal or fungistatic activity of newly synthesized compounds.

Rationale: This assay directly measures the compound's ability to inhibit the vegetative growth of a target fungus at various concentrations. This allows for the determination of key quantitative metrics like the EC₅₀ (Effective Concentration to inhibit 50% of growth), providing a benchmark for comparing the potency of different derivatives.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Test compound (synthesized fungicide)

  • Solvent (e.g., DMSO, acetone)

  • Target fungus (e.g., Phytophthora infestans)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

Procedure:

  • Prepare the fungal growth medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the medium to cool to approximately 50-60 °C in a water bath.

  • Prepare stock solutions of the test compound in a suitable solvent.

  • Add the test compound to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent-only control and a negative control (no compound).[2]

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus.

  • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached near the edge of the plate.

  • Calculate the percentage of growth inhibition relative to the solvent control for each concentration and determine the EC₅₀ value.

Conclusion

2-Cyano-2-(hydroxyimino)acetamide is a highly valuable and versatile intermediate for the synthesis of potent fungicides. The straightforward nitrosation chemistry used to produce this core scaffold, combined with well-established methods for its subsequent derivatization, provides a robust platform for developing new agrochemicals. The multi-site mechanism of action of its most famous derivative, Cymoxanil, offers a compelling model for designing next-generation fungicides with improved resistance management profiles. The protocols and data presented herein serve as a foundational guide for researchers to synthesize, evaluate, and innovate within this important class of molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Mechanism of Action of 2-Cyano-2-(hydroxyimino)acetamide Derived Fungicides.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide.
  • Benchchem. (n.d.). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide.
  • Google Patents. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts. US3919284A.
  • ResearchGate. (n.d.). Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900).
  • Google Patents. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. US4841086A.
  • ChemicalBook. (n.d.). 2-Cyanoacetamide synthesis.
  • Google Patents. (1976). 2-Cyano-2-hydroxyiminoacetamides as plant disease control agents. US3954992A.
  • SciSpace. (2005). Recent Topics on Action Mechanisms of Fungicides.
  • Google Patents. (1992). Cyanoacetamide derivatives having fungicidal activity. EP0250744B1.
  • CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum.
  • MDPI. (2022). Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review.

Sources

Application

Comprehensive Application Note: HPLC Methodologies for the Analysis of Cyanoacetamide and Its Derivatives

Target Audience: Researchers, analytical scientists, and drug development professionals. Abstract Cyanoacetamide and its derivatives (such as the fungicide cymoxanil) are critical intermediates in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Abstract

Cyanoacetamide and its derivatives (such as the fungicide cymoxanil) are critical intermediates in pharmaceutical synthesis and active ingredients in agrochemicals. However, the high polarity and poor UV absorptivity of the cyanoacetamide moiety present distinct chromatographic challenges. This application note synthesizes field-proven methodologies for the high-performance liquid chromatography (HPLC) analysis of cyanoacetamide compounds. It covers direct reversed-phase analysis, trace-level quantification via pre-column derivatization, complex matrix extraction (QuEChERS), and the novel use of 2-cyanoacetamide as a post-column derivatization reagent for glycosaminoglycans.

Direct HPLC Analysis of Cyanoacetamide and Agrochemical Derivatives

Direct Analysis of 2-Cyanoacetamide

Causality & Methodological Rationale: 2-Cyanoacetamide is a highly hydrophilic compound. When analyzed using standard C18 stationary phases, it suffers from poor retention and often co-elutes with the void volume. To achieve adequate retention and alternate selectivity, analysts must utilize polar-embedded columns (e.g., SIELC Newcrom R1)[1] or cyano-bonded phases (e.g., Agilent ZORBAX Eclipse XDB-CN)[2]. The cyano phase provides strong dipole-dipole interactions, which selectively retain cyano-containing analytes without requiring highly aqueous, non-volatile buffers[2].

Protocol: Direct RP-HPLC Method (UV Detection) Self-Validation Check: Prior to sample analysis, inject a system suitability standard to ensure the theoretical plate count is >2000 and the tailing factor is ≤1.5.

  • Column Equilibration: Install an Agilent ZORBAX Eclipse XDB-CN column (4.6 mm × 250 mm, 5 µm). Equilibrate the column at 40 °C[2].

  • Mobile Phase Preparation: Prepare a volatile buffer of ammonium formate. Mix with acetonitrile to achieve a ratio of 7–15% acetonitrile to 85–93% buffer (v/v)[2].

  • Chromatographic Run: Set the flow rate to 0.5 mL/min. Inject 5 µL of the sample[2].

  • Detection: Monitor the eluate using a Diode Array Detector (DAD) at 200 nm[2].

Analysis of Cymoxanil in Complex Matrices

Causality & Methodological Rationale: Cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea) is a widely used systemic fungicide[3]. When analyzing cymoxanil in complex biological or environmental matrices (e.g., soil, crops), direct injection leads to rapid column degradation and ion suppression in MS detection. The QuEChERS method is employed because the salting-out effect efficiently partitions the polar cymoxanil into the acetonitrile layer, while dispersive solid-phase extraction (d-SPE) using Primary Secondary Amine (PSA) and C18 sorbents selectively removes organic acids and lipids[3].

Protocol: QuEChERS Extraction and HPLC-MS/MS Analysis Self-Validation Check: Spike a blank matrix sample with a known concentration of cymoxanil standard. Proceed with the extraction to verify that recovery rates fall between 85% and 110%[4][5].

  • Sample Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube[3].

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Cap and shake vigorously for 1 minute[3].

  • Salting-Out Partitioning: Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate. Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration[3]. Centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper organic layer into a 2 mL d-SPE tube containing 50 mg PSA and 50 mg C18 sorbent[3]. Vortex for 30 seconds and centrifuge.

  • Instrumental Analysis: Filter the supernatant through a 0.22 µm PTFE filter and inject it into the HPLC-MS/MS system[3].

G A Homogenized Sample (15g) B Extraction (1% AcOH in ACN) A->B Add Solvent C Partitioning (MgSO4 + NaOAc) B->C Add Salts & Shake D d-SPE Cleanup (PSA + C18) C->D Centrifuge & Transfer E HPLC-MS/MS Analysis D->E Filter & Inject

Caption: Workflow for QuEChERS-based extraction and HPLC-MS/MS analysis of Cymoxanil.

Trace Analysis via Pre-Column Derivatization

Causality & Methodological Rationale: When 2-cyanoacetamide is present as a trace impurity (e.g., in the synthesis of the pharmaceutical pregabalin), direct UV detection at 200 nm lacks the necessary sensitivity and is highly susceptible to matrix interference[6][7]. To overcome this limitation, 2-cyanoacetamide is derivatized with 2-hydroxyacetophenone. This condensation reaction yields 2-amino-4-phenylfuran-3-carboxamide, a highly fluorescent derivative[6]. This shifts the detection modality from UV to Fluorescence (FLD), drastically lowering the Limit of Detection (LOD) and eliminating background noise[6].

Protocol: Pre-Column Derivatization Method Self-Validation Check: Run a reagent blank (derivatization reagents without the sample) to ensure no background fluorescence peaks co-elute with the target derivative.

  • Reaction Setup: Mix the sample containing trace 2-cyanoacetamide with the 2-hydroxyacetophenone derivatization reagent[6].

  • Incubation: Incubate the mixture under optimized pH, temperature, and time conditions to ensure complete conversion to 2-amino-4-phenylfuran-3-carboxamide[6][7].

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (100 × 4.6 mm, 3.5 µm)[6].

    • Mobile Phase: Isocratic elution using Acetonitrile : 0.1% Formic Acid (30:70, v/v)[6].

  • Detection: Monitor the eluate using a Fluorescence Detector (FLD)[6].

G N1 Sample containing Trace 2-Cyanoacetamide N2 Add 2-Hydroxyacetophenone (Derivatization Reagent) N1->N2 N3 Incubate (Optimized Temp/Time/pH) N2->N3 N4 Form 2-amino-4-phenylfuran- 3-carboxamide derivative N3->N4 Condensation Reaction N5 HPLC-FLD Analysis (XBridge C18, Isocratic) N4->N5 Fluorescence Detection

Caption: Pre-column derivatization workflow for trace 2-cyanoacetamide analysis.

2-Cyanoacetamide as a Post-Column Derivatization Reagent

Causality & Methodological Rationale: Beyond acting as an analyte, 2-cyanoacetamide is a powerful post-column derivatization reagent. Glycosaminoglycans (GAGs) and reducing carbohydrates lack natural fluorophores, making trace detection difficult[8]. Under alkaline conditions and elevated temperatures (e.g., 125 °C), 2-cyanoacetamide reacts with the reducing ends of these sugars to form highly fluorescent complexes[8]. This post-column addition ensures that the complex separation of native GAG disaccharides is not altered by bulky fluorescent tags prior to the column.

Protocol: GAG Analysis using 2-Cyanoacetamide Labeling Self-Validation Check: Inject a known standard mix of GAG disaccharides to verify peak resolution and confirm that the post-column reaction coil temperature is strictly maintained at 125 °C for consistent fluorescence yield.

  • Enzymatic Digestion: Digest GAGs (e.g., Heparin/Heparan sulfate) with specific lyases to yield disaccharides[8].

  • HPLC Separation: Inject the sample onto an amine-bound silica PA-03 column using a linear gradient of NaH₂PO₄ (16 to 538 mM) at 1 mL/min[8].

  • Post-Column Reagent Addition: Continuously mix the column eluate with 0.5% 2-cyanoacetamide and 1.0% NaOH using a double-plunger pump at a flow rate of 0.35 mL/min[8].

  • Reaction & Cooling: Pass the mixture through a 10 m reaction coil heated to 125 °C, followed by a 2 m cooling coil[8].

  • Detection: Detect the fluorescent products (Excitation: 346 nm, Emission: 410 nm)[8].

G C1 HPLC Column (Amine-bound silica) C2 Mixing Tee (+ 0.5% 2-Cyanoacetamide + 1.0% NaOH) C1->C2 Eluate C3 Reaction Coil (10m, 125°C) C2->C3 C4 Cooling Coil C3->C4 C5 Fluorescence Detector C4->C5 Ex: 346nm Em: 410nm

Caption: Post-column derivatization of glycosaminoglycans using 2-cyanoacetamide.

Quantitative Summary of HPLC Methods

The following table summarizes the critical parameters and validation metrics for the discussed methodologies to allow for rapid cross-comparison.

Analyte / ApplicationColumn ChemistryMobile Phase SystemDetection ModalityPerformance / Range
Direct 2-Cyanoacetamide [2]ZORBAX Eclipse XDB-CN (4.6×250mm, 5µm)Acetonitrile / Ammonium Formate Buffer (Isocratic)DAD / UV (200 nm)High concentration / Industrial intermediate QC
Trace 2-Cyanoacetamide [6]XBridge C18 (100×4.6mm, 3.5µm)Acetonitrile / 0.1% Formic Acid (30:70 v/v)FLD (Post-derivatization)Linear Range: 1.1–2000 µg/L; Accuracy ≥98.2%
Cymoxanil (Agrochemical) [3][5]C18 / MS-CompatibleAcetonitrile / Water / Formic AcidHPLC-MS/MS or UV (240 nm)Recoveries >85%; High selectivity in complex matrix
GAG Disaccharides [8]Amine-bound silica PA-03NaH₂PO₄ Gradient (16 to 538 mM)FLD (Ex: 346 nm, Em: 410 nm)High sensitivity for trace structural characterization

References

  • Source: nih.
  • Source: sielc.
  • Source: benchchem.
  • Source: nih.
  • Source: jcggdb.
  • Source: google.

Sources

Method

Derivatization of 2-cyanoacetamide for chromatographic analysis

Application Note: Advanced Chromatographic Determination of 2-Cyanoacetamide via Fluorogenic Derivatization Scientific Rationale & Analytical Challenges The accurate quantification of 2-cyanoacetamide—a highly polar, low...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Determination of 2-Cyanoacetamide via Fluorogenic Derivatization

Scientific Rationale & Analytical Challenges

The accurate quantification of 2-cyanoacetamide—a highly polar, low-molecular-weight intermediate often found as an impurity in pharmaceutical syntheses (e.g., pregabalin)—presents a significant analytical challenge[1]. In its native state, 2-cyanoacetamide lacks an extended conjugated π -electron system, rendering standard UV-Vis detection insensitive and prone to matrix interference. Furthermore, its extreme polarity results in negligible retention on traditional reversed-phase (C18) stationary phases, causing the analyte to elute near the void volume where ion suppression and co-eluting impurities are most severe.

To overcome these limitations, chemical derivatization is employed. By reacting the active methylene and primary amide groups of 2-cyanoacetamide with 2-hydroxyacetophenone , the analyte undergoes a Knoevenagel-type condensation followed by cyclization to form 2-amino-4-phenylfuran-3-carboxamide [1]. This transformation achieves two critical goals:

  • Enhanced Detectability: The resulting furan derivative is intensely fluorescent, lowering the limit of detection (LOD) to the low μ g/L range[1].

  • Improved Chromatographic Retention: The addition of the phenyl ring significantly increases the hydrophobicity of the molecule, allowing for robust retention and baseline resolution on standard C18 columns[2].

Reaction Mechanism & Workflow

Workflow A 2-Cyanoacetamide (Highly Polar Analyte) C Reaction Conditions (Optimized pH & Temp) A->C B 2-Hydroxyacetophenone (Fluorogenic Reagent) B->C D 2-amino-4-phenylfuran- 3-carboxamide (Hydrophobic Derivative) C->D Condensation & Cyclization E HPLC Separation (C18 Phase) D->E F Fluorescence Detection (Trace Quantification) E->F

Fig 1. Chemical workflow for the fluorogenic derivatization of 2-cyanoacetamide.

Experimental Protocols: HPLC-Fluorescence Detection

The derivatization of 2-cyanoacetamide can be executed via two distinct pathways depending on laboratory requirements: Pre-column (optimized for maximum sensitivity) or Post-column (optimized for automation and high throughput)[1].

Protocol A: Pre-Column Derivatization (Ultra-High Sensitivity)

Causality in Design: Performing the reaction offline allows for the application of elevated temperatures and extended reaction times that drive the cyclization to absolute completion. The resulting hydrophobic derivative is then perfectly suited for a standard C18 column[2]. Formic acid is added to the mobile phase to suppress the ionization of residual silanols on the stationary phase, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a derivatizing solution of 2-hydroxyacetophenone in a strongly alkaline buffer (pH optimized for Knoevenagel condensation).

  • Sample Incubation: Mix 1.0 mL of the sample/standard (containing 2-cyanoacetamide) with 1.0 mL of the derivatizing reagent. Incubate the mixture in a thermomixer at the optimized reaction temperature until cyclization is complete.

  • Quenching: Neutralize the reaction mixture with a dilute acidic buffer to halt the reaction and stabilize the furan derivative.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (100 × 4.6 mm, 3.5 μm)[1].

    • Mobile Phase: Isocratic elution using Acetonitrile / 0.1% Formic Acid in water (30:70, v/v)[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence Detector (FLD) set to the specific excitation and emission maxima of 2-amino-4-phenylfuran-3-carboxamide.

  • System Suitability Check: Inject a reagent blank to confirm that excess 2-hydroxyacetophenone does not co-elute with the target derivative.

Protocol B: Post-Column Derivatization (High Throughput & Automation)

Causality in Design: Post-column derivatization eliminates manual sample handling, reducing human error. Because the analyte is separated in its native, highly polar state before reacting, a C18 column cannot be used. Instead, a TSKgel Amide-80 column is employed with a highly aqueous mobile phase (95% buffer)[1]. The amide stationary phase prevents hydrophobic phase collapse and retains the polar 2-cyanoacetamide via hydrogen bonding and dipole-dipole interactions.

PostColumnSetup Pump1 HPLC Pump (Mobile Phase: ACN/MeOH/Buffer) Injector Autosampler (Native Sample) Pump1->Injector Column Analytical Column (TSKgel Amide-80) Injector->Column MixingT Mixing Tee Column->MixingT Pump2 Reagent Pump (2-Hydroxyacetophenone) Pump2->MixingT Reactor Heated Reaction Coil (Derivatization) MixingT->Reactor Online Reaction Detector Fluorescence Detector (FLD) Reactor->Detector

Fig 2. Instrumental configuration for post-column derivatization HPLC.

Step-by-Step Methodology:

  • Chromatographic Separation (Native Analyte):

    • Column: TSKgel Amide-80 (150 × 4.6 mm, 3 μm)[1].

    • Mobile Phase: Acetonitrile / Methanol / 10 mM Sodium Formate Buffer (pH 4.5) in a 3:2:95 (v/v/v) ratio[2].

  • Online Reaction: Post-column, the eluent merges with the 2-hydroxyacetophenone reagent stream via a zero-dead-volume mixing tee.

  • Reaction Coil: The mixture flows through a knitted reaction coil housed in a high-temperature reactor to facilitate rapid cyclization.

  • Detection: The stream immediately enters the FLD flow cell for real-time quantification.

Orthogonal Approach: GC-FID Silylation for Related Impurities

For technical grade derivatives such as 2-cyano-2-(hydroxyimino)acetamide, Gas Chromatography (GC) serves as a powerful orthogonal technique[3]. Causality in Design: Amides and oximes exhibit severe peak tailing and thermal degradation in GC due to hydrogen bonding with the siloxane stationary phase. Silylation caps these active protons, drastically increasing volatility and thermal stability.

Protocol:

  • Accurately weigh ~10 mg of the sample into a dry autosampler vial.

  • Add 1.0 mL of anhydrous pyridine (acting as both solvent and acid scavenger) and 0.5 mL of BSTFA containing 1% TMCS (catalyst)[3].

  • Seal the vial and heat at 70 °C for 30 minutes to ensure complete silylation[3].

  • Cool to room temperature and inject 1 µL (20:1 split) onto a DB-5 GC column (30 m x 0.25 mm, 0.25 µm) utilizing a temperature gradient (100 °C to 280 °C) and Flame Ionization Detection (FID) at 300 °C[3].

Method Performance & Validation Data

The following table summarizes the ICH-compliant validation parameters for the two HPLC-FLD methodologies, demonstrating their efficacy for pharmaceutical quality control[1][2].

Validation ParameterPre-Column Derivatization (C18 Phase)Post-Column Derivatization (Amide-80 Phase)
Linearity Range 1.1 – 2000 μg/L12 – 2000 μg/L
Method Accuracy ≥ 98.2%≥ 96.3%
Precision (RSD) ≤ 4.8%≤ 3.5%
Primary Advantage Maximum sensitivity; lowest LODFully automated; minimal sample handling
Matrix Suitability Ideal for trace impurity profilingIdeal for high-throughput batch release

References

  • Douša, M., Břicháč, J., Tkadlecová, M., Man, S., Zezula, J., Hájíček, J., & Pekárek, T. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis. 4

  • Douša, M., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent | Request PDF. ResearchGate. 2

  • BenchChem. (2025). A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide. BenchChem Technical Resources. 3

Sources

Application

Experimental protocol for N-alkylation of 2-cyano-2-oximino-acetamide

An Application Note and Protocol for the N-Alkylation of 2-Cyano-2-Oximino-Acetamide Authored by a Senior Application Scientist This document provides a comprehensive guide for the N-alkylation of 2-cyano-2-oximino-aceta...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Alkylation of 2-Cyano-2-Oximino-Acetamide

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the N-alkylation of 2-cyano-2-oximino-acetamide, a critical precursor in the synthesis of various biologically active molecules. The protocols and insights presented herein are curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of N-Alkylated 2-Cyano-2-Oximino-Acetamides

N-alkylated 2-cyano-2-oximino-acetamides are valuable intermediates in organic synthesis. Their derivatives have demonstrated significant potential as fungicides and are also utilized in the development of novel therapeutic agents.[1][2][3] The N-alkylation of the oxime moiety modulates the molecule's lipophilicity and steric properties, which in turn can influence its biological activity. This application note details a robust and reproducible protocol for this synthetic transformation.

The synthetic strategy hinges on the deprotonation of the acidic oxime proton of 2-cyano-2-oximino-acetamide to form a nucleophilic oximate anion, which is subsequently reacted with an appropriate alkylating agent. Careful control of reaction conditions is paramount to ensure selective N-alkylation and minimize potential side reactions.

Reaction Mechanism: A Stepwise Perspective

The N-alkylation of 2-cyano-2-oximino-acetamide proceeds via a two-step mechanism:

  • Deprotonation: A suitable base abstracts the acidic proton from the hydroxyl group of the oxime, generating a resonance-stabilized oximate anion. The choice of base is critical; stronger bases favor the formation of the oximate.

  • Nucleophilic Substitution: The resulting oximate anion acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide or sulfate) in a typical SN2 reaction, forming the desired N-alkylated product.

Reaction_Mechanism sub 2-Cyano-2-oximino-acetamide oximate Oximate Anion sub->oximate + B: base Base (B:) alkyl_halide Alkylating Agent (R-X) product N-Alkylated Product oximate->product + R-X Experimental_Workflow start Start dissolve Dissolve 2-cyano-2-oximino-acetamide in anhydrous solvent under inert atmosphere. start->dissolve cool Cool the solution in an ice bath (0-5 °C). dissolve->cool add_base Add base portion-wise (e.g., potassium tert-butoxide). cool->add_base stir_deprotonation Stir for 30-60 minutes at 0-5 °C. add_base->stir_deprotonation add_alkylating Add alkylating agent dropwise. stir_deprotonation->add_alkylating react Allow to warm to room temperature and stir for 2-4 hours or heat to reflux. add_alkylating->react quench Quench the reaction with saturated NH4Cl solution. react->quench extract Extract with an organic solvent (e.g., diethyl ether). quench->extract dry Dry the organic layer over anhydrous MgSO4. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by recrystallization or chromatography. concentrate->purify end End purify->end

Caption: A typical experimental workflow for the N-alkylation of 2-cyano-2-oximino-acetamide.

  • Preparation of the Oximate Salt:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-cyano-2-oximino-acetamide (1 equivalent).

    • Add anhydrous solvent (e.g., THF or ethanol) to dissolve the starting material.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add the base (e.g., potassium tert-butoxide or sodium ethoxide, 1.1 equivalents) in portions, ensuring the temperature remains below 10 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the oximate salt.

  • Alkylation Reaction:

    • To the cooled solution of the oximate salt, add the alkylating agent (1.1 equivalents) dropwise via a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkylating agents, heating to reflux may be necessary. [1]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature (if heated).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • If a precipitate forms, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Summary of Reaction Parameters

The choice of base, solvent, and temperature can significantly impact the reaction outcome. The following table provides a summary of typical conditions.

Alkylating AgentBaseSolventTemperatureReaction Time
Methyl IodidePotassium tert-butoxideTHF0 °C to RT2-4 hours
Ethyl BromideSodium EthoxideEthanolReflux4-6 hours
Benzyl BromidePotassium tert-butoxideTHF0 °C to RT3-5 hours

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [4]* Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. [4]* Handling of Reagents:

    • 2-Cyanoacetamide and its derivatives can be harmful if swallowed or inhaled. [5][6]Avoid creating dust. [4] * Alkylating agents are often toxic, carcinogenic, and/or lachrymatory. Handle with extreme care.

    • Potassium tert-butoxide and sodium ethoxide are highly reactive and corrosive. Avoid contact with skin and moisture.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete deprotonation.- Impure or wet reagents/solvents.- Low reactivity of the alkylating agent.- Use a stronger base or increase the reaction time for deprotonation.- Ensure all reagents and solvents are anhydrous.- Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of bromide).
Formation of side products - O-alkylation vs. N-alkylation.- Double alkylation. [1]- The reaction conditions generally favor O-alkylation for oximes; however, for this specific substrate, N-alkylation is reported. Careful characterization is needed.- Use a stoichiometric amount of the alkylating agent.
Reaction does not go to completion - Insufficient reaction time or temperature.- Monitor the reaction by TLC and extend the reaction time or increase the temperature as needed.

Characterization of Products

The structure and purity of the N-alkylated 2-cyano-2-oximino-acetamide derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the alkyl group and the overall structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of solid products.

References

  • Benchchem. (2025). Optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis.
  • Bayer Ag. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. Google Patents.
  • American Chemical Society. (2025). Photoredox-Mediated Alkylation of Oxime Chlorides for the Stereoselective Synthesis of Ketoximes. Organic Letters.
  • Safety Data Sheets. (n.d.). 2-cyano-N-[(ethylamino)carbonyl]acetamide.
  • Wiley Online Library. (2012). Screening of N-Alkyl-Cyanoacetamido Oximes as Substitutes for N-Hydroxysuccinimide. ChemistryOpen.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet: 2-Cyanoacetamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Cyanoacetamide.
  • ResearchGate. (n.d.). Synthesis of N-alkyled-2-cyanoacetamide derivatives.
  • Cayman Chemical. (2025). Safety Data Sheet: 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide.
  • Benchchem. (2025). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide.
  • Exposome-Explorer. (2009). Material Safety Data Sheet 2-Cyanoacetamide, 99%.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Grokipedia. (n.d.). Oxime.
  • ChemicalBook. (n.d.). 2-Cyanoacetamide synthesis.
  • Wiley Online Library. (2012). Screening of N-Alkyl-Cyanoacetamido Oximes as Substitutes for N-Hydroxysuccinimide. ChemistryOpen.
  • MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules.
  • ResearchGate. (2025). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.
  • Europe PMC. (2012). Screening of N-alkyl-cyanoacetamido oximes as substitutes for N-hydroxysuccinimide.
  • ResearchGate. (n.d.). Synthesis and characterization of new 2-(alkylamino)acetamides.
  • Organic Syntheses. (n.d.). Note 5.
  • Benchchem. (2025). Applications of N-substituted 2-Cyano-2-(hydroxyimino)acetamide Derivatives.
  • Royal Society of Chemistry. (n.d.). Co-ordination ability of amino acid oximes. Potentiometric, spectroscopic and structural studies of complexes of 2-cyano-2-(hydroxyimino)acetamide. Journal of the Chemical Society, Dalton Transactions.

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-cyano-2-(hydroxyimino)acetamide synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2-cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic proc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing instead on the mechanistic causality behind each experimental parameter.

2-Cyano-2-(hydroxyimino)acetamide—often existing in equilibrium with its tautomer, 2-cyano-2-nitrosoacetamide—is a critical intermediate in the commercial synthesis of the fungicide cymoxanil[2][3] and a foundational scaffold for novel cholinesterase inhibitors in neurodegenerative drug discovery[4]. Because the nitrosation of active methylene groups is highly exothermic and sensitive to pH, mastering these reaction conditions is paramount to preventing thermal degradation and byproduct formation[3].

I. Comparative Quantitative Data for Synthesis Routes

The selection of an optimal synthesis method depends heavily on your desired product form (free oxime vs. sodium salt), scale, and available thermodynamic controls[5]. Below is a summarized comparison of established synthetic approaches[5][6].

ParameterMethod 1: Acid-Catalyzed NitrosationMethod 2: Base-Mediated NitrosationMethod 3: High-Yield Sodium SaltMethod 4: Sub-stoichiometric Acid
Starting Material CyanoacetamideCyanoacetamideCyanoacetyl Ethyl Urea2-Cyanoacetamide
Key Reagents NaNO₂, HCl or Acetic AcidIsoamyl nitrite, NaOEtt-Butyl Nitrite, NaOEt, DPhEGNaNO₂, HCl
Solvent Dioxane/Water or Acetic AcidEthanolEthanolWater
Temperature 0–5 °C< 20 °C10 °C50 °C
Reaction Time 1–2 hours1 hour6 hoursVariable

II. Standard Operating Procedure: Acid-Catalyzed Nitrosation

This self-validating protocol utilizes conventional acid-mediated nitrosation, which is the most reliable route for generating the free oxime in standard laboratory settings[5][6].

Materials Required:

  • 2-Cyanoacetamide (10 mmol)

  • Sodium nitrite (NaNO₂, 10 mmol)

  • Hydrochloric acid (HCl) or Acetic acid (1.1 mmol)

  • Dioxane and Distilled water (Solvents)

Step-by-Step Methodology:

  • Substrate Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 10 mmol of 2-cyanoacetamide in 20 mL of dioxane (or water)[6].

  • Thermal Equilibration: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes strictly between 0–5 °C[3]. Causality: The active methylene is stable here, preparing for electrophilic attack without risking premature thermal cleavage.

  • Acidification: Slowly add 1.1 mmol of HCl to the stirred solution, maintaining the 0–5 °C threshold[6]. Causality: This establishes a pH of ~2, which is the optimal thermodynamic window to generate the nitrosonium ion ( NO+ ) from the nitrite without fully protonating the active methylene carbon[3][7].

  • Nitrosating Agent Preparation: In a separate vial, dissolve 0.69 g (10 mmol) of NaNO₂ in a minimal volume of distilled water[6].

  • Dropwise Addition: Transfer the NaNO₂ solution to a dropping funnel. Add it dropwise to the reaction mixture. Critical Step: The reaction is highly exothermic. Adjust the drip rate so the internal temperature never exceeds 5 °C[3].

  • Incubation: Continue stirring the mixture for 1 hour at 0–5 °C to ensure complete conversion[6].

  • Isolation: Collect the precipitated white/off-white product via vacuum filtration. Wash thoroughly with ice-cold water to remove inorganic salts and unreacted starting materials[3].

  • Purification: Dry under vacuum at a low temperature. Recrystallize from an ethanol/water mixture if higher purity is required for downstream biological assays[2][3].

SynthesisWorkflow SM 2-Cyanoacetamide Reaction Nitrosation (0-5°C) SM->Reaction Reagents NaNO₂ + HCl (pH ~2) Reagents->Reaction Dropwise Addition Product 2-Cyano-2-(hydroxyimino)acetamide Reaction->Product Crystallization & Filtration App1 Cymoxanil Synthesis Product->App1 Methylation & Ethylurea App2 AChE Inhibitors Product->App2 Amine Derivatization

Workflow for the synthesis and downstream applications of 2-cyano-2-(hydroxyimino)acetamide.

III. Troubleshooting Guide & FAQs

Q1: My isolated product is an oily, discolored residue rather than a white crystalline solid. What went wrong? A: This is a classic symptom of thermal decomposition and the formation of nitrous gases[3]. The nitrosation of cyanoacetamide is a highly exothermic process. If the internal temperature exceeds 10 °C during the NaNO₂ addition, the target oxime becomes thermodynamically unstable and degrades. Furthermore, if the pH drops too low (highly acidic), nitrous acid decomposes rapidly into colored nitrogen oxides ( NOx​ ), which contaminate the product[3]. Solution: Ensure your ice-salt bath is sufficient to handle the exothermic load. Monitor the internal temperature continuously, and slow the addition rate of NaNO₂ if the temperature approaches 5 °C. Work in a well-ventilated fume hood to manage any NOx​ off-gassing[3].

Q2: I am experiencing a severely low yield. How can I optimize the conversion rate? A: Low yields in this specific synthesis are driven by three distinct mechanistic failures[3]:

  • Incorrect pH: If the pH is alkaline, the nitrosonium ion ( NO+ ) cannot form. If it is too acidic, the starting material protonates entirely, neutralizing the nucleophilicity of the active methylene. The optimal "Goldilocks" zone is a pH of approximately 2[3][7].

  • Incomplete Mixing: Because the product precipitates, the reaction mixture can become a thick slurry. Inefficient mechanical stirring traps unreacted starting materials inside the product matrix.

  • Hydrolysis Side Reactions: Prolonged reaction times at incorrect pH levels lead to the hydrolysis of the delicate amide and nitrile functionalities[3]. Solution: Use a mechanical overhead stirrer rather than a magnetic stir bar if scaling up. Adjust the pH strictly to 2 using HCl, and monitor reaction completion via TLC or HPLC to avoid over-incubation[3].

Q3: The reaction completed successfully according to TLC, but no precipitate formed. How do I isolate the product? A: 2-Cyano-2-(hydroxyimino)acetamide has partial solubility in aqueous media, especially if the reaction volume is too dilute[3]. Solution: Do not attempt to boil off the water, as the product will thermally degrade. Instead, chill the reaction flask to -5 °C to force crystallization. If it remains in solution, you can saturate the aqueous layer with sodium chloride (salting out) and extract with an organic solvent like ethyl acetate, followed by careful evaporation under reduced pressure at low temperatures.

TroubleshootingLogic Start Reaction Conditions Temp Temperature Start->Temp pH pH Level Start->pH T_Good 0-5 °C Temp->T_Good T_Bad > 10 °C Temp->T_Bad pH_Good pH ~2 pH->pH_Good pH_Bad Alkaline/Highly Acidic pH->pH_Bad Success Target Oxime T_Good->Success Decomp Decomposition T_Bad->Decomp Exothermic Runaway pH_Good->Success Hydrolysis Hydrolysis Byproducts pH_Bad->Hydrolysis Functional Group Cleavage

Causality logic for temperature and pH control during cyanoacetamide nitrosation.

References

  • (2Z)-2-Cyano-2-(hydroxyimino)acetamide - PubChem. Available at: [Link]

  • HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents.

Sources

Optimization

Technical Support Center: Synthesis and Purification of 2-Cyano-2-(hydroxyimino)acetamide

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 2-cyano-2-(hydroxyimino)acetamide. As a key interme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 2-cyano-2-(hydroxyimino)acetamide. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the fungicide cymoxanil, achieving high purity is critical.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-cyano-2-(hydroxyimino)acetamide?

A1: The primary and most widely used method is the nitrosation of 2-cyanoacetamide.[1][2][3] This reaction involves treating 2-cyanoacetamide with a nitrite salt, typically sodium nitrite (NaNO₂), in the presence of an acid, such as acetic acid or hydrochloric acid.[1][3] The acid generates nitrous acid (HNO₂) in situ, which then reacts with the active methylene group of 2-cyanoacetamide to form the desired hydroxyimino group.[3]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Temperature: The reaction is often conducted at low temperatures, typically between 0-5°C, to control the exothermic nature of the reaction and minimize the formation of side products.[2][3]

  • pH: Careful pH control is essential. A strongly acidic environment (very low pH) can lead to the decomposition of the product.[3][4] Some protocols recommend using a sub-stoichiometric amount of a strong acid or a weaker acid like acetic acid to maintain a milder pH.[3][4]

  • Reagent Addition: Slow, portion-wise addition of the nitrite solution and acid with vigorous stirring is recommended. This ensures efficient mixing and localized heat dissipation, preventing runaway reactions and the formation of unwanted by-products.[3]

Q3: My product is a different color than expected (e.g., yellow or brown). What could be the cause?

A3: A discolored product often indicates the presence of impurities. Potential causes include:

  • Side Reactions: At elevated temperatures or incorrect pH, side reactions can occur, leading to colored by-products.

  • Decomposition: The product can decompose under harsh acidic conditions, which may result in discoloration.[3]

  • Residual Starting Materials or Reagents: Incomplete reaction or inadequate washing can leave colored impurities in the final product.

Q4: How can I confirm the purity of my synthesized 2-cyano-2-(hydroxyimino)acetamide?

A4: Several analytical techniques can be employed to assess the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main product and any impurities.[5]

  • Gas Chromatography (GC): Due to the low volatility of the compound, a derivatization step, such as silylation, is required before GC analysis.[5]

  • Titrimetry: The acidic proton of the hydroxyimino group can be titrated against a standardized base (e.g., 0.1 M NaOH) to determine the overall purity (assay).[5]

  • Melting Point: A sharp melting point close to the literature value (around 183°C with decomposition) is a good indicator of purity.[1] A broad melting range suggests the presence of impurities.

Troubleshooting Guide

This section provides a more detailed breakdown of specific issues you may encounter during your experiments, their probable causes, and recommended solutions.

Problem 1: Low or No Product Yield
Symptom Potential Cause Troubleshooting Steps & Explanation
No precipitate forms upon completion of the reaction. 1. Inefficient Nitrous Acid Formation: Insufficient acid or poor mixing can hinder the generation of the active nitrosating agent.[3] 2. Product is Soluble in the Reaction Mixture: The product may remain dissolved if the reaction volume is too large or the temperature is too high.[3]1. Optimize Acid Addition: Ensure the acid is added slowly and with vigorous stirring to the mixture of cyanoacetamide and nitrite salt. This promotes the efficient formation of nitrous acid.[3] 2. Induce Precipitation: Try cooling the reaction mixture in an ice bath to decrease the solubility of the product. If precipitation still does not occur, consider concentrating the solution under reduced pressure to increase the product concentration.[3]
Low yield of isolated product. 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Product Decomposition: Excessively low pH due to the use of a strong acid in large amounts can cause the product to decompose.[3]1. Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to monitor the disappearance of the starting material. If the reaction is incomplete, increase the reaction time.[3] 2. pH Control: Use a weaker acid like acetic acid, or a sub-stoichiometric amount of a stronger acid (e.g., 0.1 to 0.5 moles of acid per mole of nitrite) to avoid excessively low pH levels that can lead to product degradation.[3][4]
Problem 2: Product Purity Issues
Symptom Potential Cause Troubleshooting Steps & Explanation
Presence of unreacted 2-cyanoacetamide in the final product. Incomplete Nitrosation: Insufficient nitrosating agent or suboptimal reaction conditions.1. Stoichiometry Adjustment: A slight excess of the nitrite salt is sometimes used to ensure complete conversion of the starting material.[3] 2. Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature to allow for complete reaction.
Presence of inorganic salts in the final product. Inadequate Washing: Residual salts from the synthesis (e.g., sodium chloride if HCl and NaNO₂ are used) are not completely removed.Thorough Washing: After filtration, wash the collected solid product thoroughly with cold water to remove any residual acid and inorganic salts.[3] Multiple washes may be necessary.
Broad melting point range. Presence of various impurities. Recrystallization: This is the most effective method for purifying the crude product. Ethanol or a mixture of ethanol and water are commonly used solvents for recrystallization.[1][2][3] The principle of recrystallization is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. The desired compound will crystallize out in a purer form, while the impurities remain dissolved in the solvent.[6]

Experimental Protocols

General Synthesis Protocol (Acid-Catalyzed Nitrosation)

This protocol is a generalized procedure based on established methods.[1][3]

Materials:

  • 2-Cyanoacetamide

  • Sodium nitrite (NaNO₂)

  • Acetic acid or Hydrochloric acid (HCl)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2-cyanoacetamide in water in a flask equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature between 0-5°C.[3]

  • Prepare an aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature remains between 0-5°C.[2][3]

  • Slowly add the acid (e.g., acetic acid) to the reaction mixture while maintaining the low temperature.

  • After the complete addition of the reagents, continue stirring the mixture for an additional hour at 0-5°C.[2][3]

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove residual acid and salts.[3]

  • Dry the product.

  • For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.[1][2][3]

Recrystallization Protocol
  • Transfer the crude 2-cyano-2-(hydroxyimino)acetamide to a clean flask.

  • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal recovery, the flask can be placed in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals thoroughly.

Visualizations

Synthesis Workflow

SynthesisWorkflow Start Starting Materials (2-Cyanoacetamide, NaNO2, Acid) Reaction Nitrosation Reaction (0-5 °C, Stirring) Start->Reaction Isolation Isolation (Vacuum Filtration) Reaction->Isolation Washing Washing (Cold Water) Isolation->Washing Drying Drying Washing->Drying CrudeProduct Crude Product Drying->CrudeProduct Purification Purification (Recrystallization from Ethanol) CrudeProduct->Purification PureProduct Pure 2-Cyano-2-(hydroxyimino)acetamide Purification->PureProduct

Caption: General workflow for the synthesis and purification of 2-cyano-2-(hydroxyimino)acetamide.

Troubleshooting Logic

TroubleshootingLogic Problem Problem Encountered LowYield Low/No Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct Cause1 Incomplete Reaction LowYield->Cause1 Cause2 Product Decomposition (Low pH) LowYield->Cause2 ImpureProduct->Cause1 Cause3 Inadequate Washing ImpureProduct->Cause3 Solution4 Recrystallization ImpureProduct->Solution4 Solution1 Increase Reaction Time Monitor via TLC Cause1->Solution1 Solution2 Adjust pH (Weaker Acid/Sub-stoichiometric Strong Acid) Cause2->Solution2 Solution3 Thorough Washing with Cold Water Cause3->Solution3

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References

  • Optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis - Benchchem.
  • A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
  • A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
  • A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
  • Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

Sources

Troubleshooting

Challenges in the isolation of 2-cyano-2-(hydroxyimino)acetamide from reaction mixtures

Technical Support Center: 2-Cyano-2-(hydroxyimino)acetamide From the desk of the Senior Application Scientist Welcome to the dedicated support center for 2-cyano-2-(hydroxyimino)acetamide. As a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Cyano-2-(hydroxyimino)acetamide

From the desk of the Senior Application Scientist

Welcome to the dedicated support center for 2-cyano-2-(hydroxyimino)acetamide. As a critical intermediate in the synthesis of agrochemicals like cymoxanil and a versatile building block in drug discovery, its effective isolation and purification are paramount to successful downstream applications.[1] My goal in this guide is to move beyond simple protocols and provide you with the causal, field-tested insights needed to troubleshoot the common—and often frustrating—challenges encountered when isolating this compound from complex reaction mixtures. We will explore the "why" behind each step, empowering you to make informed decisions in your own lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the handling and isolation of 2-cyano-2-(hydroxyimino)acetamide.

Q1: What is the fundamental principle behind isolating 2-cyano-2-(hydroxyimino)acetamide from the reaction mixture? A1: The primary method of isolation leverages the compound's limited solubility in the aqueous reaction medium, especially upon completion of the synthesis.[2] The synthesis, typically a nitrosation of cyanoacetamide, is conducted in water or a water-miscible organic solvent.[1][3] The product, either as the free oxime or its salt, is induced to precipitate out of the solution, often by adjusting temperature or pH, and is then collected by filtration.[2][3]

Q2: Should I target the isolation of the free oxime or its corresponding salt (e.g., sodium salt)? A2: This decision is dictated by your subsequent synthetic step.

  • Isolating the Salt: If the next step involves O-alkylation (like in the synthesis of cymoxanil), it is often more efficient to isolate the sodium or potassium salt directly.[3][4] The reaction to form the salt can be driven to completion by adjusting the pH to 7-9.[3] This avoids the need to isolate the free oxime and then deprotonate it in a separate step.

  • Isolating the Free Oxime: If the free oxime is the desired final product or if the subsequent reaction requires it, isolation is achieved by acidifying the reaction mixture (typically to a pH of ~2) to protonate the oximate, causing the neutral, less soluble free oxime to precipitate.[3]

Q3: What are the most common impurities I should anticipate in my crude isolate? A3: The impurity profile is directly related to the synthesis method. Key potential impurities include:

  • Unreacted Cyanoacetamide: Incomplete reaction can leave residual starting material.[5]

  • Inorganic Salts: Reagents like sodium nitrite and the salt byproducts of acid neutralization (e.g., sodium acetate, sodium chloride) are common.[5]

  • Cyclization Byproducts: Under certain conditions, particularly with substituted cyanoacetamides, cyclization can occur, leading to heterocyclic impurities.[3]

  • Degradation Products: The product can be sensitive to excessively low pH, which may cause decomposition.[2][3]

Q4: My isolated product is a sticky oil or gum, not the expected crystalline solid. What happened? A4: This is a frequent issue often attributable to one or more of the following:

  • High Impurity Level: The presence of unreacted starting materials or byproducts can act as a eutectic contaminant, depressing the melting point and preventing crystallization.

  • Rapid Precipitation: "Crashing out" the product by adding a large volume of anti-solvent or making a drastic temperature change can trap solvent and impurities, leading to an amorphous or oily solid.

  • Residual Solvent: Incomplete drying can leave residual solvents like ethanol or water, resulting in a non-crystalline appearance.

Section 2: Troubleshooting Guide for Isolation & Purification

This guide provides a systematic approach to resolving common experimental challenges.

Scenario 1: Low or No Product Precipitation
  • Problem: After the reaction time is complete, little to no solid has precipitated from the reaction mixture.

  • Troubleshooting Workflow:

    Caption: Decision workflow for troubleshooting failed precipitation.

  • Detailed Analysis & Solutions:

    • Verify pH: The solubility of 2-cyano-2-(hydroxyimino)acetamide is highly pH-dependent. The pKa is predicted to be around 7.96.[1]

      • Cause: If you are targeting the free oxime, the reaction mixture must be acidic to ensure the oxime is fully protonated. A pH above 4 may keep a significant portion in the more soluble anionic (oximate) form.

      • Solution: Slowly add an acid like HCl to adjust the pH to approximately 2.[3] Monitor with a pH meter or pH paper. If targeting the sodium salt, ensure the pH is neutral to slightly basic (7-9) to fully form the salt.[3]

    • Reduce Temperature: Crystallization is an exothermic process, and solubility decreases at lower temperatures.

      • Cause: Many protocols specify maintaining the reaction at elevated temperatures (e.g., 40-70°C) to ensure completion.[1][3] The product may be fully soluble at these temperatures.

      • Solution: After confirming the reaction is complete via TLC or HPLC, cool the reaction vessel in an ice-water bath to 0-5°C to significantly decrease the product's solubility and induce crystallization.[1][2]

    • Increase Concentration: The product may not precipitate if it is below its saturation point.

      • Cause: Using an excessive volume of solvent during the reaction or workup can prevent the product from reaching its crystallization threshold.

      • Solution: If cooling and pH adjustment are ineffective, consider concentrating the mixture under reduced pressure to remove a portion of the solvent.[2] Be cautious not to distill to dryness, as this can concentrate impurities.

Scenario 2: Isolated Product Purity is Unacceptable
  • Problem: The crude product has been filtered and dried, but analysis (e.g., HPLC, NMR) shows significant impurities.

  • Data Summary: Common Impurities & Analytical Signatures

    Impurity Typical Analytical Method Expected Signature / Observation
    Cyanoacetamide (Starting Material) HPLC-UV, ¹H NMR A distinct peak in the HPLC chromatogram with a different retention time.[5][6] In ¹H NMR (DMSO-d₆), a characteristic singlet for the CH₂ protons.[7]
    Inorganic Salts (e.g., NaCl, NaNO₂) Ion Chromatography, Conductivity Will not appear in HPLC-UV or NMR but can suppress yield and interfere with subsequent steps.

    | Degradation/Byproducts | HPLC-UV/MS, NMR | Unidentified peaks in the chromatogram or extra signals in the NMR spectrum. |

  • Detailed Analysis & Solutions:

    • Inefficient Washing: This is the most common cause of salt contamination.

      • Cause: The filter cake traps mother liquor containing dissolved inorganic salts and unreacted starting materials.

      • Solution: Wash the filter cake thoroughly with several portions of cold deionized water.[2] The cold temperature minimizes the loss of the desired product while effectively dissolving and removing the highly soluble inorganic salts.

    • Co-precipitation: Impurities can sometimes crystallize along with the product.

      • Cause: If the concentration of an impurity is high, or if it has similar solubility properties to the product, it may co-precipitate.

      • Solution: Recrystallization is the gold standard for purification. A mixed solvent system of ethanol and water is highly effective.[8][9] The crude product is dissolved in a minimum amount of hot solvent, and then cooled slowly. The desired product should crystallize out, leaving the more soluble impurities behind in the mother liquor.

    • Product Decomposition: The integrity of the molecule may have been compromised during the reaction or workup.

      • Cause: The use of strong acids in stoichiometric excess can lead to hydrolysis of the nitrile or amide groups or other decomposition pathways, especially if the temperature is not well-controlled.[2][3][10]

      • Solution: Revisit the synthesis protocol. Consider using a weaker acid like acetic acid or a sub-stoichiometric amount of a stronger acid (0.1 to 0.5 moles of acid per mole of nitrite) to maintain a less harsh pH.[2][3] Ensure rigorous temperature control throughout the reaction.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a risk assessment before beginning any new procedure.

Protocol 1: Isolation of Free 2-Cyano-2-(hydroxyimino)acetamide

This protocol assumes a completed aqueous reaction mixture from the nitrosation of cyanoacetamide.

  • Reaction Monitoring: Before workup, confirm reaction completion by a suitable analytical technique (e.g., TLC, HPLC) to ensure minimal starting material remains.

  • Cooling: Place the reaction vessel in an ice-water bath and cool the mixture to 0-5°C with gentle stirring.

  • Acidification: Prepare a solution of 1M hydrochloric acid. Slowly add the HCl dropwise to the cold reaction mixture, monitoring the pH continuously. Continue addition until the pH is stable at ~2.0.[3] A precipitate should form.

  • Digestion: Allow the slurry to stir in the ice bath for an additional 30-60 minutes. This "digestion" period promotes the growth of larger, more easily filterable crystals.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two to three portions of cold (0-5°C) deionized water to remove residual acid and inorganic salts.[2]

  • Drying: Press the cake as dry as possible on the filter. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Protocol 2: Purification by Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate at ~60-70°C) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot ethanol solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a drop or two more of hot ethanol to redissolve the precipitate.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystalline product.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

References

  • A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide. (2025). Benchchem.
  • A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide. (2025). Benchchem.
  • Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
  • Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols. (2025). Benchchem.
  • optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis. (2025). Benchchem.
  • A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide. (2025). Benchchem.
  • Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-. (2018). SIELC Technologies.
  • The ¹H (a) and the ¹³C (b) NMR spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid methylester.
  • Lin, I. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Brandes, W., et al. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • SAFETY DATA SHEET: 2-Cyanoacetamide. (2025). Fisher Scientific.
  • 2 Cyanoacetamide – analysis. Analytice.
  • 2-Cyanoacetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Converting Nitriles to Amides. (2024). Chemistry Steps.

Sources

Optimization

Technical Support Center: Solvent Optimization for Cyanoacetamide Multicomponent Reactions

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). As application scientists and drug development professionals, we frequently encounter challenges when scaling up and optimizing cyanoacetamide-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). As application scientists and drug development professionals, we frequently encounter challenges when scaling up and optimizing cyanoacetamide-based workflows. Cyanoacetamide ( NC−CH2​−CO−NH2​ ) is a highly versatile bidentate building block; its reactive active methylene and cyano groups facilitate the assembly of diverse nitrogen-containing heterocycles, including 2-aminothiophenes and highly substituted pyridines.

However, the thermodynamic and kinetic success of these reactions—such as the Knoevenagel condensation, Gewald 3CR, and Guareschi-Thorpe synthesis—is inextricably linked to the solvent system. Solvent polarity, hydrogen-bonding capacity, and pH directly dictate the stabilization of ionic intermediates and the solubility profiles of the adducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve common experimental bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: Why is my Knoevenagel condensation of cyanoacetamide with aromatic aldehydes stalling, and how can solvent choice improve the yield? A1: The active methylene group requires efficient deprotonation to initiate nucleophilic attack on the aldehyde. If the solvent is too non-polar, the base (e.g., trimethylamine) cannot effectively stabilize the transition state. Furthermore, cyanoacetamide has temperature-dependent solubility in aqueous binary mixtures of alcohols, which must be thermodynamically optimized to prevent premature precipitation of unreacted starting materials[1]. Using absolute ethanol at room temperature provides an optimal dielectric constant, stabilizing the ionic intermediates and allowing the arylidene product to precipitate out, thereby driving the equilibrium forward to achieve 70–90% yields[2].

Q2: During the synthesis of pyridines via the Guareschi-Thorpe (GT) reaction, I am getting complex mixtures and low yields in organic solvents. What is the alternative? A2: Traditional GT reactions reflux in azeotropic mixtures (acetic acid/benzene/water), which can lead to side reactions, difficult workups, and environmental hazards. Transitioning to a pH-controlled aqueous medium using ammonium carbonate (NH4​)2​CO3​ acts as a highly efficient "green buffer"[3]. Water's polarity and hydrogen-bonding network decrease the activation volume-change ( ΔV‡ ). Mechanistically, the buffer provides the nitrogen source for the pyridine ring while acting as a reaction promoter, yielding hydroxy-cyanopyridines cleanly with a zero E-factor[3].

Q3: How do I prevent epimerization or unwanted side reactions during the Gewald 3-Component Reaction (3CR) with cyanoacetamides? A3: The Gewald 3CR (cyanoacetamide, aldehyde/ketone, and elemental sulfur) is highly sensitive to the base-solvent combination. Strong bases in aprotic solvents can cause epimerization of chiral centers (e.g., in amino acid-derived cyanoacetamides). Using a protic solvent like ethanol with a stoichiometric amount of triethylamine moderates the basicity through hydrogen bonding[4]. This ensures smooth Knoevenagel condensation followed by sulfurization and cyclization without degrading sensitive functional groups, allowing for simple isolation via aqueous precipitation[4].

Part 2: Quantitative Data Presentation

Table 1: Comparison of Solvent Systems and Conditions for Cyanoacetamide Reactions

Reaction TypeOptimized Solvent SystemCatalyst / AdditiveTemp / TimeAverage YieldKey Mechanistic Advantage
Knoevenagel Condensation Absolute EthanolTrimethylamineRT, 15 min70–90%Optimal dielectric constant; product precipitates directly, driving equilibrium.
Knoevenagel Condensation Solvent-Free (Microwave)Ammonium AcetateMW (80 °C), <10 min90–95%High atom economy; solid-state catalysis avoids VOS hazards.
Guareschi-Thorpe (Pyridines) Aqueous Medium (Water) (NH4​)2​CO3​ 80 °C, 3–10 h~95%Zero E-factor; buffer acts as both pH controller and ring nitrogen source.
Gewald 3CR (Thiophenes) EthanolTriethylamine60 °C, 10 h70–90%Protic environment moderates base strength, preventing substrate epimerization.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Knoevenagel Condensation (Green Chemistry)

Objective: Synthesize α,β -unsaturated 2-cyanoacetamide derivatives with high atom economy.

  • Preparation: In a microwave-safe reaction vessel, combine 1.0 equivalent of the aromatic aldehyde with 1.0 equivalent of 2-cyanoacetamide.

  • Catalyst Addition: Add a catalytic amount of ammonium acetate ( NH4​OAc ) (typically 10-20 mol%). Do not add any bulk volatile organic solvents (VOS). Subjecting the mixture to microwave irradiation without volatile organic solvents aligns with green chemistry principles and drastically reduces reaction times[5].

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) at 80 °C for 5–10 minutes.

    • Self-Validation Step: The reaction mixture will transition from a physical mixture of solids to a homogenous melt, followed by the rapid precipitation of the arylidene product, indicating successful condensation.

  • Workup: Cool the vessel to room temperature. Triturate the solid mass with cold absolute ethanol to remove unreacted starting materials and catalyst.

  • Isolation: Filter the precipitate under a vacuum and dry it to afford the pure (E)-arylidene derivative.

Protocol B: Aqueous Guareschi-Thorpe Synthesis of Pyridines

Objective: Synthesize hydroxy-cyanopyridines using a pH-controlled aqueous buffer.

  • Buffer Setup: Dissolve 2.0 equivalents of ammonium carbonate (NH4​)2​CO3​ in distilled water (10 mL per mmol of substrate) at room temperature.

    • Mechanistic Note: This establishes a green buffer (pH ~7) and provides the nitrogen source for the pyridine ring.

  • Reagent Addition: Add 1.0 equivalent of cyanoacetamide and 1.0 equivalent of the target β -ketoester (e.g., ethyl acetoacetate) to the aqueous solution.

  • Condensation & Cyclization: Stir the mixture and heat to 80 °C for 3 to 10 hours.

    • Self-Validation Step: As the 1,5-dicarbonyl intermediate forms and cyclizes, the highly insoluble pyridine product will begin to precipitate directly out of the aqueous phase, shifting the equilibrium toward completion.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated product, wash with cold water to remove residual buffer salts, and recrystallize from ethanol if necessary.

Part 4: Visualizations

SolventOptimization Start Cyanoacetamide Reaction Setup CheckSol Assess Substrate Solubility & Stability Start->CheckSol IsPolar High Solubility in Alcohols? CheckSol->IsPolar UseEtOH Use EtOH / MeOH (Gewald / Knoevenagel) IsPolar->UseEtOH Yes CheckGreen Poor Solubility or Green Chem Goal? IsPolar->CheckGreen No UseAq Aqueous Buffer (e.g., (NH4)2CO3) CheckGreen->UseAq pH Control Needed UseMW Solvent-Free / Microwave Irradiation CheckGreen->UseMW Solid State Catalysis

Logical decision tree for selecting optimal solvent systems in cyanoacetamide reactions.

ReactionPathway N1 Cyanoacetamide + Aldehyde N2 Knoevenagel Condensation (Base Catalyst, EtOH or MW) N1->N2 N3 Arylidene Cyanoacetamide (Reactive Intermediate) N2->N3 N4 Gewald 3CR (+ Sulfur, Base) N3->N4 N5 Guareschi-Thorpe (+ 1,3-Dicarbonyl, (NH4)2CO3) N3->N5 N6 2-Aminothiophenes N4->N6 N7 Highly Substituted Pyridines N5->N7

Divergent synthetic pathways of cyanoacetamide intermediates based on solvent and reagent selection.

References

  • Alarafi, N., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. 2

  • Uddin, et al. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC. 5

  • Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. (2024). Journal of Chemical & Engineering Data - ACS Publications. 1

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. 3

  • Wang, K., et al. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science. 4

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthetic routes to 2-cyano-2-(hydroxyimino)acetamide

As a Senior Application Scientist specializing in process chemistry and intermediate synthesis, I frequently evaluate synthetic routes based not just on theoretical yield, but on scalability, impurity profiles, and downs...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in process chemistry and intermediate synthesis, I frequently evaluate synthetic routes based not just on theoretical yield, but on scalability, impurity profiles, and downstream utility.

2-Cyano-2-(hydroxyimino)acetamide (also known as 2-cyano-2-oximinoacetamide) is a highly versatile active methylene intermediate[1]. While it is most prominently utilized as the primary precursor for the commercial fungicide cymoxanil[1], it also serves as a foundational building block for synthesizing bioactive heterocycles, including antimicrobial 2-aminothiazoles and insecticidal substituted pyridines[2][3].

Because the molecule exists in equilibrium with its tautomer, 2-cyano-2-nitrosoacetamide, its synthesis requires precise control over reaction conditions to prevent thermal degradation and side-product formation[4]. This guide objectively compares the two predominant synthetic routes—acid-catalyzed aqueous nitrosation and base-mediated non-aqueous nitrosation —providing the mechanistic rationale and self-validating protocols necessary for successful execution.

Mechanistic Overview & Route Comparison

The core chemical transformation relies on the electrophilic nitrosation of the highly reactive active methylene group of cyanoacetamide[5]. The choice of route dictates the form of the isolated product (free oxime vs. sodium salt) and fundamentally alters the impurity profile.

SynthesisRoutes SM Cyanoacetamide (Starting Material) RouteA Acid-Catalyzed Nitrosation NaNO2, HCl, 0-5°C SM->RouteA RouteB Base-Mediated Nitrosation Alkyl Nitrite, NaOEt, <20°C SM->RouteB ProductA 2-Cyano-2-(hydroxyimino)acetamide (Free Oxime) RouteA->ProductA Aqueous ProductB 2-Cyano-2-(hydroxyimino)acetamide (Sodium Salt) RouteB->ProductB Ethanol ProductA->ProductB NaOH App2 Heterocyclic Scaffolds (Thiazoles, Pyridines) ProductA->App2 App1 Cymoxanil Synthesis (Methylation & Urea Coupling) ProductB->App1

Synthetic pathways to 2-cyano-2-(hydroxyimino)acetamide and downstream applications.

Route A: Acid-Catalyzed Aqueous Nitrosation

This classical method utilizes an inorganic nitrite salt (typically sodium nitrite) in the presence of a proton-donating acid[1]. The acid generates the active nitrosating species (nitrous acid, which dehydrates to the nitrosonium ion, NO+ ) and maintains a low pH to drive the equilibrium[4].

  • Advantage: Utilizes highly cost-effective, readily available reagents.

  • Limitation: The reaction is strongly exothermic. Deviations in temperature (>10 °C) or pH (<1 or >3) rapidly lead to the hydrolysis of the nitrile and amide groups, yielding malonamide or malonic acid byproducts[4].

Route B: Base-Mediated Non-Aqueous Nitrosation

This alternative employs an organic nitrite (e.g., isoamyl nitrite or tert-butyl nitrite) and a strong base (e.g., sodium ethoxide) in an alcoholic solvent[5]. The base deprotonates the active methylene to form a nucleophilic carbanion, which subsequently attacks the alkyl nitrite[6].

  • Advantage: Completely avoids aqueous acidic conditions, eliminating hydrolytic byproducts. It directly yields the sodium salt of the oxime, which precipitates out of ethanol for easy isolation and can be used directly in downstream methylation steps for cymoxanil synthesis[5][6].

  • Limitation: Reagents (alkyl nitrites, alkoxides) are more expensive and moisture-sensitive.

Quantitative Data Comparison

To aid in route selection, the following table summarizes the key quantitative parameters and performance metrics of both methodologies based on established bench-scale and pilot data[5][6].

ParameterRoute A: Acid-Catalyzed NitrosationRoute B: Base-Mediated Nitrosation
Nitrosating Agent Sodium Nitrite ( NaNO2​ )Isoamyl Nitrite or tert-Butyl Nitrite
Catalyst / Mediator Hydrochloric Acid (pH ~2)Sodium Ethoxide ( NaOEt )
Solvent System Water or Dioxane/WaterAnhydrous Ethanol
Optimal Temperature 0–5 °C< 20 °C
Reaction Time 1–2 hours1–6 hours
Isolated Product Free OximeSodium Salt
Typical Yield ~80–90%89–92%
Primary Impurity Risk Malonamide / Malonic AcidUnreacted Alkyl Nitrite

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. I have embedded the mechanistic causality behind each step so that you understand why a parameter is controlled, allowing for intelligent troubleshooting.

Protocol 1: Acid-Catalyzed Nitrosation (Free Oxime Isolation)[4][5]

1. Preparation & Cooling: Dissolve 10 mmol of cyanoacetamide in 20 mL of water (or a dioxane/water mixture) in a multi-necked flask equipped with a mechanical stirrer and thermometer. Submerge the flask in an ice-salt bath to reach 0–5 °C.

  • Causality: The active methylene is highly reactive. Pre-cooling is mandatory because the subsequent nitrosation is strongly exothermic. Failing to remove heat will lead to the thermal decomposition of the oxime product into oily, discolored degradation products[4].

2. Nitrosating Agent Addition: Prepare a concentrated aqueous solution of sodium nitrite (10 mmol). Add this dropwise to the cyanoacetamide solution.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to the rapid, uncontrolled evolution of toxic nitrous oxides ( NOx​ )[4].

3. Acidification & pH Control (Critical Step): Slowly add dilute hydrochloric acid while continuously monitoring the pH. Maintain the pH strictly at ~2.0.

  • Causality: Acidification generates the active nitrosonium ion ( NO+ ). A pH of 2 is the thermodynamic sweet spot; if the solution becomes too acidic (pH < 1) or too alkaline, the nitrile and amide groups will undergo rapid hydrolysis to yield malonamic acid or malonic acid byproducts[4].

  • Self-Validation Check: Use a calibrated pH probe. If the solution turns strongly yellow/brown and evolves orange gas, the pH has dropped too low, causing nitrous acid decomposition[4]. The reaction must remain pale/colorless.

4. Isolation: Stir the mixture for 1–2 hours at 0–5 °C. Filter the resulting precipitate under vacuum and wash with ice-cold water.

  • Causality: The free oxime has low solubility in cold water. Washing with ice-cold water removes inorganic salts ( NaCl ) without dissolving the target compound[4].

Protocol 2: Base-Mediated Non-Aqueous Nitrosation (Sodium Salt Isolation)[5][6]

1. Reagent Solubilization: In a dry flask under an inert atmosphere, suspend 0.5 mol of cyanoacetamide and 0.55 mol of isoamyl nitrite in 300 mL of anhydrous ethanol.

  • Causality: Ethanol acts as a protic solvent that homogenizes the organic reactants while providing an environment where the final sodium salt product is completely insoluble, driving the reaction forward via precipitation[6].

2. Carbanion Generation: Slowly add a freshly prepared solution of sodium ethoxide (0.55 mol) in ethanol, maintaining the internal temperature below 20 °C.

  • Causality: The strong base deprotonates the active methylene, forming a nucleophilic carbanion that attacks the alkyl nitrite. Temperature control prevents the thermal degradation of the alkyl nitrite[5][6].

3. Crystallization & Isolation: Stir the mixture for 1 hour at room temperature. The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will spontaneously crystallize. Filter and wash the filter cake with cold ethanol.

  • Causality: Direct precipitation of the sodium salt eliminates the need for an aqueous workup, completely bypassing the risk of hydrolytic degradation.

  • Self-Validation Check: The formation of a thick, light-yellow turbid suspension indicates successful conversion to the sodium salt[7]. Complete consumption of the starting material can be verified via TLC (using a non-aqueous mobile phase).

References

  • A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide - Benchchem. 1

  • Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols - Benchchem. 2

  • Application Notes and Protocols for the Synthesis of Thiazole Derivatives Utilizing 2-Cyano-2-(hydroxyimino)acetamide - Benchchem.3

  • Technical Support Center: Nitrosation of Cyanoacetamide - Benchchem. 4

  • Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka. 7

  • Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide - Benchchem. 5

  • US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents. 6

Sources

Comparative

Acid-Catalyzed versus Base-Mediated Synthesis of Cyano-Oximes: A Comparative Guide for Process Optimization

Cyano-oximes, notably ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and its amide derivatives (e.g., DmOx, AmOx), have revolutionized peptide synthesis and coordination chemistry. By replacing explosive benzotriazole der...

Author: BenchChem Technical Support Team. Date: March 2026

Cyano-oximes, notably ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and its amide derivatives (e.g., DmOx, AmOx), have revolutionized peptide synthesis and coordination chemistry. By replacing explosive benzotriazole derivatives (HOBt/HOAt) as coupling additives, cyano-oximes offer superior acylation efficiency and safety profiles[1].

The synthesis of these critical building blocks hinges on the nitrosation of active methylene compounds. However, the choice between an acid-catalyzed and a base-mediated synthetic route is not arbitrary; it dictates the reactive intermediate, functional group tolerance, and ultimate scalability of the process. This guide provides an objective, data-backed comparison of both methodologies to assist drug development professionals and synthetic chemists in optimizing their workflows.

Mechanistic Divergence: Enol vs. Carbanion Pathways

The fundamental difference between the two approaches lies in the activation of the methylene group and the nature of the nitrosating species.

In acid-catalyzed nitrosation , the active methylene compound undergoes acid-promoted enolization. The nitrosating agent (typically an alkyl nitrite like tert-butyl nitrite or in situ generated nitrous acid) is protonated to form the highly electrophilic nitrosonium ion ( NO+ )[2]. The enol attacks the NO+ , forming a C-nitroso intermediate that rapidly tautomerizes to the stable oxime. This route is highly efficient for simple substrates but can degrade acid-labile protecting groups.

Conversely, base-mediated nitrosation utilizes a base (e.g., sodium ethoxide, sodium hydroxide, or amines) to deprotonate the active methylene, generating a highly nucleophilic carbanion. This carbanion directly attacks the neutral alkyl nitrite or an alternative nitrogen donor (such as nitromethane activated by Cu(II)/ O2​ )[3]. This method is exceptionally mild, making it the preferred route for substrates bearing acid-sensitive functionalities, though it requires careful temperature control to prevent base-catalyzed aldol self-condensation.

G Start Active Methylene (e.g., Cyanoacetate) AcidCat Acid Catalysis (HCl / Lewis Acid) Start->AcidCat BaseCat Base Mediation (NaOEt / NaOH) Start->BaseCat Enol Enol Intermediate AcidCat->Enol NO_plus Electrophilic Attack by NO+ Enol->NO_plus CNitroso C-Nitroso Intermediate NO_plus->CNitroso Carbanion Carbanion Intermediate BaseCat->Carbanion RONO Nucleophilic Attack on Nitrosating Agent Carbanion->RONO RONO->CNitroso Tautomer Tautomerization CNitroso->Tautomer Product Cyano-Oxime Product (e.g., Oxyma, DmOx) Tautomer->Product

Mechanistic divergence of acid-catalyzed versus base-mediated cyano-oxime synthesis.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two methodologies based on established literature protocols[1][4].

ParameterAcid-Catalyzed SynthesisBase-Mediated Synthesis
Primary Reagents Alkyl nitrite (e.g., i -AmONO) + HCl NaNO2​
  • NaOH, or Alkyl nitrite + NaOEt
Reactive Intermediate Enol + Nitrosonium Ion ( NO+ )Carbanion + Neutral Nitrosating Agent
Typical Yield Range 75% – 90%70% – 95%
Reaction Time 1 – 3 hours2 – 5 hours
Functional Group Tolerance Poor for acetals, silyl ethers, Boc groupsPoor for base-sensitive esters, prone to aldol
Scalability Excellent (exothermic, requires cooling)Excellent (easier to control exotherm)
Environmental Impact Moderate (generates acidic waste)Low to Moderate (aqueous basic waste)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate in-process visual cues and spectroscopic checkpoints to confirm causality and product integrity without requiring immediate offline LC-MS analysis.

Protocol A: Acid-Catalyzed Synthesis of Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)

Causality Focus: The addition of catalytic HCl serves a dual purpose: it accelerates the enolization of ethyl cyanoacetate and protonates the alkyl nitrite to release NO+ . The reaction must be kept strictly anhydrous to prevent the hydrolysis of the ester group under acidic conditions.

Step-by-Step Methodology:

  • Initiation: Dissolve 100 mmol of ethyl cyanoacetate in 50 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Submerge the flask in an ice-water bath and cool the solution to 0–5 °C. Causality: Low temperatures prevent the thermal decomposition of the alkyl nitrite and control the highly exothermic nitrosation.

  • Reagent Addition: Add 110 mmol of isoamyl nitrite in one portion.

  • Catalysis: Dropwise, add 2 mL of a 4M HCl solution in dioxane over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (TLC & IR): Spot the mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The starting material is UV-inactive, but the highly conjugated cyano-oxime product is strongly UV-active (254 nm). IR spectroscopy of an aliquot will show a shift in the C≡N stretch from ~2260 cm−1 (aliphatic nitrile) to ~2220 cm−1 (conjugated nitrile).

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold hexane to precipitate Oxyma as a white-to-pale-yellow solid. Filter and dry under vacuum.

Protocol B: Base-Mediated Synthesis of DmOx (N,N-dimethyl-cyanoacetamido oxime)

Causality Focus: Amides are less prone to enolization than esters, making acid-catalyzed routes sluggish. Base-mediated Meyer nitrosation using NaNO2​ in an aqueous/methanolic hydroxide solution forces the formation of the carbanion, driving the reaction to completion[4]. Cyano-oximes are highly acidic (pKa ~4.6–5.2)[5]; thus, the product forms as a deeply colored oximate anion, providing a built-in visual indicator of reaction progress.

Step-by-Step Methodology:

  • Initiation: Dissolve 100 mmol of N,N-dimethylcyanoacetamide in 40 mL of methanol.

  • Base Activation: Add a solution of 120 mmol of NaOH dissolved in 20 mL of water. Stir for 10 minutes at room temperature to generate the carbanion.

  • Nitrosation: Cool the mixture to 0 °C. Slowly add a solution of 110 mmol of NaNO2​ in 15 mL of water dropwise over 30 minutes.

  • Propagation: Stir the mixture at room temperature for 3 hours.

  • Self-Validation Checkpoint (Colorimetric): As the cyano-oxime forms, the basic environment immediately deprotonates it. The solution will turn a brilliant, characteristic yellow/orange color due to the UV transition of the oximate anion[5]. If the solution remains pale, the carbanion formation has failed.

  • Workup & Precipitation: Cool the mixture back to 0 °C and carefully acidify with 2M aqueous HCl until the pH reaches 2.0.

  • Self-Validation Checkpoint (Phase state): Upon reaching the target pH, the bright yellow color will fade significantly, and the neutral DmOx will crash out of the solution as a crystalline solid.

  • Isolation: Filter the precipitate, wash with ice-cold water to remove inorganic salts, and dry under high vacuum.

Conclusion & Selection Heuristics

The selection between acid-catalyzed and base-mediated cyano-oxime synthesis should be dictated by the substrate's electronic properties and steric bulk.

  • Opt for acid-catalyzed nitrosation when working with simple esters (like Oxyma) where rapid reaction times and anhydrous conditions are preferred, provided the molecule lacks acid-labile protecting groups.

  • Opt for base-mediated nitrosation when synthesizing amide-based cyano-oximes (like DmOx or AmOx)[4], when working with sterically hindered active methylenes, or when the substrate contains acid-sensitive functionalities. The built-in colorimetric feedback of the oximate anion also makes this route highly favorable for process monitoring.

References

  • Subirós-Funosas, R., et al. "Oxyma as cyanooxime building block for the construction of versatile reagents assisting acylation reactions in peptide and organic chemistry." Aldrichimica Acta (2013). 1

  • El-Faham, A., et al. "Screening of N-Alkyl-Cyanoacetamido Oximes as Substitutes for N-Hydroxysuccinimide." Chemistry - A European Journal (2012). 4

  • "Alkyl Nitrites as Valuable Reagents in Organic Synthesis." Mini-Reviews in Organic Chemistry (2015). 2

  • "Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides." Frontiers in Chemistry (2021). 3

Sources

Validation

Comparative Analysis of Alkylating Agents for 2-Cyano-2-oximino-acetamide: Regioselectivity and Process Optimization

Introduction & Agrochemical Significance The precise O-alkylation of 2-cyano-2-oximino-acetamide (also referred to as 2-cyano-2-hydroxyiminoacetamide) is a critical transformation in the synthesis of cyanooxime-based the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Agrochemical Significance

The precise O-alkylation of 2-cyano-2-oximino-acetamide (also referred to as 2-cyano-2-hydroxyiminoacetamide) is a critical transformation in the synthesis of cyanooxime-based therapeutics and agrochemicals. Most notably, this intermediate is the foundational building block for the synthesis of cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea), a highly efficient fungicide deployed globally against late blight and downy mildew[1].

As an application scientist optimizing this pathway for scale-up, the primary challenge is controlling regioselectivity. The ambidentate nature of the oximate anion means that both the oxygen and nitrogen atoms can act as nucleophiles, leading to a direct competition between the desired O-alkylation (yielding the methoxyimino ether) and the undesired N-alkylation (yielding a nitrone byproduct).

Mechanistic Causality: The HSAB Principle in Oximate Alkylation

To optimize the yield of 2-cyano-2-methoxyimino-acetamide, one must apply Pearson’s Hard Soft Acid Base (HSAB) theory to the substrate. The deprotonated oxime oxygen is highly electronegative with a localized charge density, making it a "hard" nucleophile. Conversely, the adjacent nitrogen is more polarizable, acting as a "soft" nucleophile.

When selecting an alkylating agent, the electrophile's hardness dictates the reaction pathway:

  • Hard Electrophiles (e.g., Dimethyl Sulfate, Methyl Tosylate) operate under kinetic, charge-controlled regimes, preferentially attacking the hard oxygen atom.

  • Soft Electrophiles (e.g., Methyl Iodide) operate under thermodynamic, orbital-controlled regimes, increasing the propensity for N-alkylation.

Pathway Oximate 2-Cyano-2-oximino-acetamide (Ambidentate Oximate Anion) Hard Hard Electrophiles (e.g., Dimethyl Sulfate) Oximate->Hard High Charge Density Soft Soft Electrophiles (e.g., Methyl Iodide) Oximate->Soft High Polarizability O_Alk Kinetic Product: O-Alkylation (2-Cyano-2-methoxyimino-acetamide) Hard->O_Alk Major Pathway (>95%) N_Alk Thermodynamic Product: N-Alkylation (Nitrone Derivative) Hard->N_Alk Minor Pathway (<5%) Soft->O_Alk Major Pathway (~80%) Soft->N_Alk Significant Byproduct (~20%)

Mechanistic divergence of oximate alkylation based on electrophile hardness (HSAB theory).

Comparative Analysis of Alkylating Agents

Evaluating the reagents requires balancing regioselectivity, reaction kinetics, and process safety.

  • Dimethyl Sulfate (DMS): The industry standard for this transformation. DMS is a potent, hard electrophile that delivers exceptional O-selectivity. The reaction is typically conducted in an aqueous system where the pH is strictly maintained between 7 and 9[2]. This specific pH window is causal: it is basic enough to fully deprotonate the oxime (pKa ~6.5) but mild enough to prevent the base-catalyzed hydrolysis of the primary amide or cyano groups.

  • Methyl p-Toluenesulfonate (MeOTs): A safer, solid alternative to DMS. MeOTs is also a hard electrophile, providing excellent O-alkylation. However, its lower reactivity necessitates higher reaction temperatures (50-80°C) and organic or biphasic solvent systems[3].

  • Methyl Iodide (MeI): A soft electrophile that is highly reactive but less selective. While it can be used at lower temperatures (0-25°C), the orbital overlap with the oximate nitrogen results in a non-negligible fraction of the N-alkylated nitrone byproduct, complicating downstream purification.

Quantitative Performance Matrix

The following table synthesizes the empirical performance of these agents during the synthesis of 2-cyano-2-methoxyimino-acetamide.

Alkylating AgentElectrophile ClassificationO:N RegioselectivityTypical Isolated YieldOptimal Temp RangeProcess & Safety Considerations
Dimethyl Sulfate Hard> 95:585 - 90%10 - 80°CHigh efficiency; Severe toxicity (volatile carcinogen). Requires strict pH control.
Methyl Tosylate Hard> 98:280 - 88%50 - 80°CExcellent selectivity; Lower toxicity (solid). Slower kinetics require heating.
Methyl Iodide Soft~ 80:2070 - 75%0 - 25°CPoor selectivity; Highly volatile. Generates difficult-to-remove nitrone impurities.
Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following protocols incorporate in-process analytical validation checkpoints to create a self-validating system.

Protocol A: High-Selectivity O-Methylation using Dimethyl Sulfate (Aqueous Process)

This protocol leverages the kinetic control of a hard electrophile in a pH-buffered aqueous system.[2]

  • Substrate Dissolution: Suspend 1.0 equivalent of 2-cyano-2-oximino-acetamide in deionized water (10 volumes).

  • pH-Controlled Salt Formation: Slowly add 10% aqueous NaOH until the pH stabilizes at 8.0.

    • Causality & Validation: The solution will clarify as the water-soluble sodium oximate salt forms. Checkpoint: Continuously monitor with a calibrated pH probe. Exceeding pH 9.5 will trigger irreversible amide hydrolysis; dropping below pH 7.0 will stall the reaction.

  • Electrophile Addition: Cool the reactor to 10-15°C. Add 1.2 equivalents of Dimethyl Sulfate dropwise over 60 minutes.

    • Causality: DMS hydrolysis is exothermic. Cooling suppresses the competing hydrolysis of DMS into methanol and sulfuric acid, maximizing the effective concentration of the alkylating agent.

  • Maturation & In-Process Validation: Allow the reaction to warm to 25°C and stir for 2 hours. As the reaction proceeds, the pH will drop due to sulfuric acid generation. Co-add 10% NaOH to maintain pH 7-9[2].

    • Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via HPLC (C18 column, H2O/MeCN gradient). The reaction is complete when the starting material peak area is < 2%.

  • Isolation: Cool the mixture to 0-5°C. The O-methylated product is sparingly soluble in cold water and will precipitate. Filter, wash with ice-cold water to remove sodium methyl sulfate salts, and dry under vacuum.

Protocol B: Organic-Phase Alkylation using Methyl Tosylate

This protocol avoids aqueous hydrolysis risks by utilizing a mild base in an organic solvent.[3]

  • Base Activation: In a dry flask, combine 1.0 equivalent of 2-cyano-2-oximino-acetamide, 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃), and acetone (15 volumes). Stir at 25°C for 30 minutes.

    • Causality: K₂CO₃ is a mild, heterogeneous base that generates the potassium oximate salt without introducing water, protecting the sensitive cyano group.

  • Alkylation: Add 1.1 equivalents of Methyl p-Toluenesulfonate. Heat the suspension to a mild reflux (55°C) for 4-6 hours.

  • In-Process Validation:

    • Checkpoint: Perform TLC (Silica gel, Eluent: Hexane/Ethyl Acetate 6:4). Visualize under UV (254 nm). The starting material (lower Rf) should be entirely consumed, replaced by a single major spot (higher Rf).

  • Workup: Cool to room temperature, filter out the inorganic salts (potassium tosylate and unreacted K₂CO₃), and concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol to yield pure 2-cyano-2-methoxyimino-acetamide.

Protocol S1 1. Deprotonation (pH 7-9 or K2CO3) S2 2. Electrophile Addition (DMS or MeOTs) S1->S2 S3 3. In-Process Validation (HPLC / TLC / pH) S2->S3 S4 4. Quench & Isolate (Precipitation / Filtration) S3->S4

Self-validating workflow for the O-alkylation of 2-cyano-2-oximino-acetamide.

References
  • US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts | Google Patents | 2

  • US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives | Google Patents | 3

  • Metabolism of fungicidal cyanooximes, cymoxanil and analogues in various strains of Botrytis cinerea | ResearchGate | 1

Sources

Comparative

Validation of HPLC Methods for Cyanoacetamide Derivative Analysis: A Comprehensive Comparison Guide

Cyanoacetamides are highly versatile intermediates used extensively in multi-component to synthesize 2-aminothiophenes and other vital pharmaceutical scaffolds[1]. As a Senior Application Scientist, I frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Cyanoacetamides are highly versatile intermediates used extensively in multi-component to synthesize 2-aminothiophenes and other vital pharmaceutical scaffolds[1]. As a Senior Application Scientist, I frequently encounter the analytical challenges these highly polar, low-molecular-weight compounds present. Accurate quantification is critical for drug development and quality control, necessitating robust High-Performance Liquid Chromatography (HPLC) methods validated strictly under the newly revised [2].

This guide objectively compares leading HPLC methodologies, detailing the mechanistic causality behind column selection, derivatization strategies, and validation execution to ensure scientific integrity and regulatory compliance.

Mechanistic Challenges & The Logic of Derivatization

Direct UV detection of 2-cyanoacetamide is notoriously difficult due to the lack of a strong chromophore, resulting in poor sensitivity. Furthermore, its high polarity leads to minimal retention and poor peak symmetry on standard reversed-phase (RP) columns. To circumvent this, analytical chemists employ two primary strategies:

  • Chemical Derivatization: Reacting 2-cyanoacetamide with 2-hydroxyacetophenone yields 2-amino-4-phenylfuran-3-carboxamide. This transformation achieves two critical goals: it significantly increases the molecule's hydrophobicity (enhancing C18 retention) and introduces a fluorophore for highly sensitive[3].

  • Specialized Stationary Phases: Utilizing mixed-mode columns (e.g., Newcrom R1) or Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., TSKgel Amide-80) to retain polar underivatized or post-derivatized analytes without complex sample preparation[3][4].

ReactionLogic CA 2-Cyanoacetamide (Polar, Weak UV) Reaction Condensation & Cyclization (pH optimized, Heat) CA->Reaction Reagent 2-Hydroxyacetophenone (Derivatization Reagent) Reagent->Reaction Product 2-Amino-4-phenylfuran-3-carboxamide (Hydrophobic, Fluorescent) Reaction->Product Enhances Retention & Sensitivity

Caption: Logic diagram of 2-cyanoacetamide derivatization to enhance HPLC retention and detection.

Column & Methodology Comparison

When comparing HPLC methods for cyanoacetamide derivatives, the choice of stationary phase dictates the entire mobile phase strategy and the ultimate detection limit.

Table 1: Column Performance Comparison for Cyanoacetamide Analysis
Column TypeStationary PhaseElution StrategyDetectionPrimary Advantage
XBridge C18 Octadecyl (C18)Isocratic (MeCN/Formic Acid)Fluorescence (Pre-column)High sensitivity, broad linearity[3]
TSKgel Amide-80 Carbamoyl (HILIC)Isocratic (MeCN/MeOH/Buffer)Fluorescence (Post-column)Excellent retention of polar derivatives[3]
Newcrom R1 Mixed-mode RPGradient (MeCN/Water/Acid)UV / MSLow silanol activity, direct analysis[4]

Causality in Column Selection:

  • XBridge C18: Requires pre-column derivatization. The isocratic elution (Acetonitrile/0.1% Formic Acid) provides excellent baseline stability for fluorescence detection, ideal for trace impurity analysis[3].

  • TSKgel Amide-80 (HILIC): Ideal for post-column derivatization. It retains polar compounds using a water-enriched layer on the carbamoyl phase, allowing the use of highly organic mobile phases which enhances mass transfer and sensitivity[3].

  • Newcrom R1: A mixed-mode RP column with low silanol activity. It can analyze underivatized 2-cyanoacetamide using a simple mobile phase, sacrificing ultra-high sensitivity for the convenience of direct UV/MS analysis[4].

Experimental Protocol: Pre-Column Derivatization Workflow

To ensure a self-validating system, this protocol includes internal checks to verify reaction completion and prevent matrix interference.

Step 1: Reagent Preparation

  • Buffer: Prepare a 10 mM sodium formate buffer. Causality Check: Adjust to pH 4.5 using formic acid. This slightly acidic environment is required to activate the carbonyl group of 2-hydroxyacetophenone without fully protonating the nucleophilic amine of 2-cyanoacetamide[3].

  • Derivatization Reagent: Dissolve 2-hydroxyacetophenone in HPLC-grade methanol to a defined excess concentration.

Step 2: Derivatization Reaction

  • Mix the 2-cyanoacetamide sample with the derivatization reagent in a reaction vial.

  • Incubate at 80°C for 30 minutes to drive the condensation and cyclization reaction to completion.

  • Cool immediately in an ice bath to quench the reaction and stabilize the 2-amino-4-phenylfuran-3-carboxamide product.

Step 3: HPLC Setup & Execution

  • Column: XBridge C18 (100 × 4.6 mm, 3.5 μm).

  • Mobile Phase: Acetonitrile / 0.1% Formic acid (30:70, v/v) delivered isocratically at 1.0 mL/min.

  • Detection: Fluorescence detector set to an excitation wavelength of 335 nm and an emission wavelength of 405 nm.

  • Self-Validating Step: Inject a reagent blank (derivatization reagent + buffer, no analyte) prior to sample analysis to ensure no unreacted reagent peaks co-elute with the target derivative.

ICH Q2(R2) Validation Framework & Data Comparison

The modernizes analytical validation by integrating risk-based approaches and aligning seamlessly with ICH Q14 (Analytical Procedure Development)[2][5]. For cyanoacetamide analysis, demonstrating specificity, linearity, and robustness across the reportable range is paramount[2].

Validation Spec Define Analytical Target Profile (ICH Q14 Alignment) Select Method Selection & Optimization (Column & Mobile Phase) Spec->Select Risk Assessment Param Evaluate Validation Characteristics (Accuracy, Precision, Specificity) Select->Param System Suitability Range Establish Reportable Range (Linearity & LOD/LOQ) Param->Range Statistical Analysis Robust Robustness Testing (Deliberate Method Variations) Range->Robust Final Verification

Caption: ICH Q2(R2) analytical procedure validation workflow for cyanoacetamide analysis.

Table 2: ICH Q2(R2) Validation Parameters: Pre- vs. Post-Column Derivatization

Based on peer-reviewed validation data for 2-cyanoacetamide[3], the following table compares the performance of C18 and HILIC methodologies against standard ICH Q2(R2) acceptance criteria[3][6].

Validation ParameterPre-Column Derivatization (C18)Post-Column Derivatization (HILIC)ICH Q2(R2) Target Criteria
Linearity Range 1.1 - 2000 μg/L12 - 2000 μg/LR² ≥ 0.999
Accuracy (Recovery) ≥ 98.2%≥ 96.3%95.0% - 105.0%
Precision (RSD) ≤ 4.8%≤ 3.5%≤ 5.0%
Sensitivity (LOD) < 1.0 μg/L< 10.0 μg/LS/N ratio ≥ 3

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

To validate the chosen HPLC method, execute the following protocol, ensuring each step logically validates the next[2][6]:

  • Specificity Verification: Inject the blank, placebo (matrix without analyte), and spiked samples. Causality: You must prove the method can unambiguously assess the analyte. Ensure the resolution ( Rs​ ) is > 1.5 between the cyanoacetamide derivative and any adjacent matrix peaks.

  • Linearity & Range: Prepare 6 concentration levels spanning the expected reportable range (e.g., 1.0 to 2000 μg/L). Perform linear regression analysis. Acceptable R² must be ≥ 0.999, and the y-intercept should be statistically insignificant.

  • Accuracy (Recovery): Spike known amounts of 2-cyanoacetamide into the sample matrix at three levels: 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery. Criteria: 95.0% to 105.0%.

  • Precision (Repeatability & Intermediate): Perform repeatability testing by injecting the 100% target concentration sample six times (n=6) on the same day. For intermediate precision, repeat this on a different day with a different analyst. Criteria: Relative Standard Deviation (RSD) ≤ 5.0%.

  • Robustness Testing: Deliberately vary critical method parameters: mobile phase organic composition (±2%), pH of the buffer (±0.2 units), and column temperature (±5°C). Verify that system suitability parameters (tailing factor ≤ 1.5, theoretical plates > 2000) remain within acceptable limits despite these variations.

Conclusion

The successful analysis of cyanoacetamide derivatives hinges on overcoming their inherent polarity and lack of UV absorbance. While direct analysis using mixed-mode columns like Newcrom R1 offers workflow simplicity[4], pre-column derivatization coupled with a C18 stationary phase provides unparalleled sensitivity and linearity[3]. By adhering to the rigorous, risk-based framework of the ICH Q2(R2) guidelines[2], laboratories can ensure these analytical procedures remain reliable, reproducible, and fully compliant throughout the drug development lifecycle.

References
  • ICH Q2(R2) Validation of Analytical Procedures | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent | Source: PubMed (NIH) | URL: [Link]

  • Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column | Source: SIELC Technologies | URL: [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited | Source: PubMed Central (NIH) | URL: [Link]

Sources

Validation

Comparative Efficacy of Cyanoacetamide-Derived Fungicides: A Technical Guide

Cyanoacetamide derivatives represent a highly specialized and critical class of agrochemicals utilized extensively in the management of destructive phytopathogens, particularly oomycetes and specific true fungi. The most...

Author: BenchChem Technical Support Team. Date: March 2026

Cyanoacetamide derivatives represent a highly specialized and critical class of agrochemicals utilized extensively in the management of destructive phytopathogens, particularly oomycetes and specific true fungi. The most prominent member, cymoxanil (a cyanoacetamide-oxime), is renowned for its potent systemic and curative activity against Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew) (). Another notable derivative, diclocymet (an α-cyanoacetamide), has been developed specifically as a systemic rice blast fungicide targeting Magnaporthe grisea ().

This guide provides an objective, data-driven comparison of cyanoacetamide derivatives against alternative fungicidal classes, detailing their mechanisms of action, quantitative efficacy, and the standardized experimental protocols used to validate their performance in drug development.

Mechanistic Pathways and Target Sites

Understanding the biochemical targets of cyanoacetamides is essential for optimizing their application and mitigating resistance. Unlike broad-spectrum surface protectants, these derivatives exhibit highly specific intracellular activity.

  • Cymoxanil: This compound exhibits multi-site intracellular activity. It primarily disrupts RNA synthesis by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway required for nucleic acid production. Additionally, it targets the fungal plasma membrane H+-ATPase, leading to the collapse of the proton gradient, intracellular acidification, and rapid cell death ().

  • Diclocymet: This α-cyanoacetamide operates as a Melanin Biosynthesis Inhibitor (MBI). It specifically inhibits scytalone dehydratase, preventing the accumulation of 1,8-dihydroxynaphthalene (DHN) melanin in the appressoria. Without this rigid melanin layer, the pathogen cannot generate the necessary turgor pressure to penetrate intact host plant tissues ().

G Cymoxanil Cymoxanil (Cyanoacetamide-oxime) Target1 Inhibits Dihydrofolate Reductase (DHFR) Cymoxanil->Target1 Target2 Inhibits Plasma Membrane H+-ATPase Cymoxanil->Target2 Diclocymet Diclocymet (α-Cyanoacetamide) Target3 Inhibits Scytalone Dehydratase Diclocymet->Target3 Effect1 Disrupts RNA Synthesis Target1->Effect1 Effect2 Intracellular Acidification Target2->Effect2 Effect3 Blocks Melanin Biosynthesis Target3->Effect3 Outcome1 Arrested Mycelial Growth & Oospore Germination Effect1->Outcome1 Effect2->Outcome1 Outcome2 Prevents Appressorial Penetration Effect3->Outcome2

Mechanistic pathways of cyanoacetamide derivatives in fungal pathogens.

Quantitative Efficacy Comparison

To objectively evaluate cyanoacetamide derivatives, we must compare their half-maximal effective concentrations (EC50) and field efficacies against standard alternatives like metalaxyl (phenylamide) and mancozeb (dithiocarbamate). Cymoxanil is highly potent but possesses a relatively short protection duration, which is why it is frequently formulated with protectants like mancozeb to achieve synergistic disease control.

Compound / FormulationChemical ClassTarget PathogenAssay / MetricEfficacy (EC50 / Control %)
Cymoxanil Cyanoacetamide-oximePhytophthora infestansMycelial growthEC50: 0.5 - 1.5 µg/mL ()
Cymoxanil Cyanoacetamide-oximePlasmopara viticolaOospore germinationEC50: <10 µg/mL ()
Diclocymet (S-2900) α-CyanoacetamideMagnaporthe griseaFoliar spray / Soil drenchHigh preventive activity ()
Cymoxanil (8%) + Mancozeb (64%) Cyanoacetamide + DithiocarbamatePseudoperonospora cubensisField Disease Control99.70% Disease Control ()
Metalaxyl PhenylamidePseudoperonospora cubensisFloating leaf disc bioassayHigh resistance observed ()
Mancozeb DithiocarbamatePhytophthora infestansField Disease Control47% - 72.8% Control (Stand-alone) ()

Data synthesis indicates that while cyanoacetamides are highly potent at low concentrations, their standalone field efficacy is susceptible to rapid degradation. Consequently, combination therapies yield the highest disease control percentages by pairing systemic curative action with broad-spectrum surface protection.

Standardized Experimental Protocols for Efficacy Validation

To ensure trustworthiness and reproducibility in fungicide development, efficacy must be validated through rigorous, self-validating in vitro assays. The following protocol details the Poisoned Agar Assay (Mycelial Growth Inhibition), the gold standard for determining the EC50 of cyanoacetamide derivatives ().

G Prep 1. Compound Prep (DMSO Solubilization) Amend 2. Agar Amendment (Serial Dilutions) Prep->Amend Inoc 3. Mycelial Inoculation (Active Plugs) Amend->Inoc Incub 4. Incubation (Optimal Temp) Inoc->Incub Meas 5. Radial Measurement (Colony Diameter) Incub->Meas Calc 6. EC50 Calculation (Dose-Response) Meas->Calc

Standardized workflow for the Poisoned Agar Assay to determine fungicide EC50 values.

Step-by-Step Methodology: Poisoned Agar Assay

Step 1: Preparation of Test Compounds

  • Action: Dissolve the synthesized cyanoacetamide derivative (e.g., cymoxanil) in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL). Prepare a series of dilutions (0.1, 1.0, 10, 50, 100 µg/mL).

  • Causality: DMSO is utilized to ensure complete solubilization of the highly lipophilic cyanoacetamide derivatives. Proper solubilization is critical; particulate suspension would lead to uneven distribution in the agar matrix, artificially skewing the dose-response curve.

Step 2: Agar Amendment

  • Action: Amend molten Potato Dextrose Agar (PDA) (cooled to ~45°C) with the test compound dilutions to achieve the desired final concentrations. Pour into sterile petri dishes.

  • Causality: Adding the compound at exactly 45°C prevents thermal degradation of the heat-sensitive cyanoacetamide-oxime structure while ensuring the agar remains liquid enough for homogenous mixing.

Step 3: Mycelial Inoculation and Controls

  • Action: Place a uniform mycelial plug (typically 5 mm in diameter) excised from the leading edge of an actively growing 7-day-old fungal culture (e.g., P. infestans) onto the center of each amended agar plate. Include a solvent-only control (DMSO + PDA) and a positive control (e.g., Mancozeb).

  • Causality: Plugs must be taken from the leading edge because these hyphae are the most metabolically active and structurally intact. The solvent-only control acts as a self-validating mechanism to isolate the fungicidal effect of the active ingredient from any potential baseline toxicity caused by the carrier solvent.

Step 4: Incubation and Evaluation

  • Action: Incubate the plates in the dark at the pathogen's optimal growth temperature (e.g., 20-25°C) for 3 to 7 days. Measure the orthogonal diameters of the fungal colony.

  • Causality: Radial growth provides a direct, quantifiable metric of vegetative expansion. By comparing the growth area against the solvent control, researchers can calculate the percentage of growth inhibition, allowing for precise non-linear regression analysis to determine the EC50 value.

Clinical/Field Implications and Resistance Management

While cyanoacetamides like cymoxanil demonstrate low cross-resistance with other classes (such as QoI fungicides like famoxadone) (), their single-site mechanism of action inherently carries a medium risk for resistance development. Therefore, modern drug development and agricultural protocols mandate the formulation of cyanoacetamides with multi-site contact fungicides. The combination of cymoxanil's rapid systemic penetration and mancozeb's long-lasting surface protection creates a highly efficacious, resistance-breaking profile that outperforms standalone treatments (; ).

References

  • Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900) Source: ResearchGate URL:[Link]

  • Comparative efficacy of different fungicides against late blight diseases of potato incited by Phytophthora infestans Source: IOMC World URL:[Link]

  • Bioefficacy of Cymoxanil and Mancozeb against downy mildew of cucumber caused by Pseudoperonospora cubensis Source: ICAR URL:[Link]

  • Long-Lasting Study of Fungicide Efficacy against Czech Cucurbit Downy Mildew Populations Source: CABI Digital Library URL:[Link]

  • Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato Source: MDPI URL:[Link]

  • Comparison of Cymoxanil, Metalaxyl, Mancozeb, and Fosetyl-Al Source: BMC Việt Nam URL:[Link]

  • How does Cymoxanil compare with other fungicides in terms of efficacy? Source: Rayfull URL:[Link]

Comparative

Structural and Functional Comparison Guide: (E)- vs. (Z)-Isomers of 2-Cyano-2-(hydroxyimino)acetamide

Executive Summary The compound 2-cyano-2-(hydroxyimino)acetamide is a critical, highly reactive intermediate utilized extensively in agrochemical synthesis and drug discovery[1]. Its most notable commercial application i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-cyano-2-(hydroxyimino)acetamide is a critical, highly reactive intermediate utilized extensively in agrochemical synthesis and drug discovery[1]. Its most notable commercial application is serving as the primary precursor to the systemic fungicide cymoxanil[1]. Because the molecule features a central carbon-nitrogen double bond (an oxime group), it exists as two distinct geometric isomers: the (2E)-isomer and the (2Z)-isomer[1].

For researchers and drug development professionals, understanding the structural causality that dictates the thermodynamic stability, reactivity, and isolation of these isomers is paramount. This guide objectively compares the physicochemical properties of the E and Z isomers, details self-validating experimental workflows for their synthesis, and explores their downstream utility.

Structural Configuration & Thermodynamic Causality

The performance and stability differences between the E and Z isomers are not arbitrary; they are strictly governed by stereoelectronic effects and steric strain.

To assign the configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the C=N double bond:

  • On the Carbon Atom: The carbon is bonded to an amide group (–C(=O)NH₂) and a cyano group (–C≡N). The amide carbon is bonded to (O, O, N), while the cyano carbon is bonded to (N, N, N). Because oxygen (atomic number 8) has a higher priority than nitrogen (atomic number 7), the amide group has higher priority than the cyano group.

  • On the Nitrogen Atom: The nitrogen is bonded to a hydroxyl group (–OH) and a lone electron pair. The –OH group has higher priority .

In the (2E)-isomer , the high-priority amide group and the high-priority –OH group are on opposite sides (anti)[1]. Consequently, the –OH group is positioned on the same side as the linear, sp-hybridized cyano group. Because the cyano group is narrow and cylindrical, it imposes minimal steric hindrance on the –OH group.

Conversely, in the (2Z)-isomer , the bulky, planar amide group and the –OH group are forced onto the same side (syn)[1]. This creates severe steric clash and electrostatic repulsion between the oxygen atoms, making the Z-isomer kinetically accessible but thermodynamically highly unstable. As a result, the E-isomer is the predominant, commercially viable form used in synthesis[1].

Physicochemical Comparison

The structural differences between the isomers manifest directly in their quantitative physicochemical properties. The E-isomer's ability to form an extensive, stress-free intermolecular hydrogen-bonding network results in a highly stable crystalline solid[1].

Property(2E)-2-Cyano-2-(hydroxyimino)acetamide(2Z)-2-Cyano-2-(hydroxyimino)acetamide
IUPAC Name (2E)-2-cyano-2-hydroxyiminoacetamide[2](2Z)-2-cyano-2-hydroxyiminoacetamide[3]
PubChem CID 6404486[2]6399032[3]
Molecular Formula C₃H₃N₃O₂[1]C₃H₃N₃O₂[3]
Molecular Weight 113.08 g/mol [1]113.08 g/mol [3]
Melting Point 183 °C (decomposes)[1]Lower; typically unisolable at RT without stabilization
Thermodynamic Stability High (Global Minimum)Low (Sterically Strained)
Steric Strain Minimized (–OH anti to bulky amide)High (–OH syn to bulky amide)
Primary Utility Precursor to Cymoxanil[1]Analytical standard / Impurity profiling

Experimental Workflows: Synthesis & Isolation

The synthesis of 2-cyano-2-(hydroxyimino)acetamide relies on the nitrosation of cyanoacetamide[1]. The following protocol is designed as a self-validating system to ensure the isolation of the thermodynamically favored E-isomer.

SynthesisWorkflow A Cyanoacetamide + NaNO2 / Acid B Nitrosation Reaction (10°C - 70°C) A->B C Crude Oxime Mixture (E/Z Isomers) B->C D Fractional Crystallization (Ethanol/Water) C->D E (2E)-Isomer (Major Product) D->E Crystallizes F (2Z)-Isomer (Trace Impurity) D->F Mother Liquor

Synthetic workflow and isolation of E/Z isomers of 2-cyano-2-(hydroxyimino)acetamide.

Protocol 1: Nitrosation and Fractional Crystallization
  • Reagent Preparation: Dissolve 1.0 equivalent of cyanoacetamide in an aqueous acidic medium (e.g., acetic acid).

  • Nitrosation: Slowly add 1.1 equivalents of sodium nitrite (NaNO₂) while maintaining the reaction temperature strictly between 10°C and 70°C[1]. Causality note: Temperature control prevents the thermal decomposition of the newly formed oxime.

  • Precipitation: Allow the reaction to cool to room temperature. The crude product will precipitate from the aqueous medium[1].

  • Fractional Crystallization: Collect the crude solid and dissolve it in a minimal amount of hot ethanol/water mixture. Cool slowly to 4°C. The (2E)-isomer will preferentially crystallize due to its superior lattice energy and intermolecular hydrogen bonding[1].

  • Self-Validation (Purity Check): Analyze the recrystallized product via ¹H-NMR (DMSO-d₆). The oxime proton (–OH) of the E and Z isomers exhibit distinct chemical shifts due to differential shielding from the adjacent amide carbonyl. The absence of the secondary, downfield Z-isomer peak validates the purity of the E-isomer batch.

Downstream Application: Cymoxanil Synthesis & Mechanism of Action

The purified (2E)-2-cyano-2-(hydroxyimino)acetamide is the direct precursor to cymoxanil, a potent systemic fungicide[1].

Protocol 2: Synthesis of Cymoxanil
  • Methylation: React the (2E)-oxime sodium salt with a methylating agent (e.g., dimethyl sulfate) to convert the –OH group to a –OCH₃ group[1].

  • Condensation: React the resulting intermediate with ethylurea[1].

  • Isolation: Cool the reaction mixture to 0–5°C to induce crystallization of cymoxanil. Filter, wash with cold water, and dry under reduced pressure[1].

  • Self-Validation: Confirm the complete conversion of the oxime to the methoxy derivative using LC-MS, monitoring the mass shift (+14 Da).

Mechanism of Action (Biological Assay Context)

Cymoxanil does not rely on a single target; it utilizes a multi-faceted disruption strategy against Oomycetes like Phytophthora infestans[4]. Its primary mode of action involves the severe impairment of mitochondrial respiration by blocking electron transfer at Cytochrome c oxidase (Complex IV)[4]. Secondary effects include the inhibition of RNA synthesis and the disruption of the plasma membrane potential via H+-ATPase (Pma1p) inhibition[4].

MOA A Cymoxanil (E-Isomer Derivative) B Cytochrome c Oxidase (Complex IV) A->B Blocks e- transfer E RNA Synthesis Inhibition A->E Secondary Target C Inhibition of Mitochondrial Respiration B->C D Depletion of Cellular ATP C->D F Fungal Cell Death D->F E->F

Multi-target mechanism of action for cymoxanil in susceptible fungal pathogens.

Protocol 3: In Vitro Cytochrome c Oxidase Inhibition Assay
  • Mitochondrial Isolation: Isolate mitochondria from a susceptible strain of Saccharomyces cerevisiae or Phytophthora infestans using differential centrifugation.

  • Compound Administration: Treat the isolated mitochondria with varying concentrations of synthesized cymoxanil (0.1 µM to 100 µM).

  • Respiration Measurement: Measure the rate of oxygen consumption using a Clark-type oxygen electrode[4].

  • Self-Validation: Plot the percentage of oxygen consumption (relative to a vehicle control) against the log of the cymoxanil concentration to calculate the exact IC₅₀ value[1]. A valid assay must show a dose-dependent depletion of ATP correlating with the oxygen consumption drop.

References

  • BenchChem. "A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide". BenchChem Technical Resources.
  • PubChem. "2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486".
  • PubChem. "(2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032".
  • BenchChem. "Application Notes and Protocols: Mechanism of Action of 2-Cyano-2-(hydroxyimino)acetamide Derived Fungicides". BenchChem Technical Resources.

Sources

Validation

Advanced Precursor Selection for Cymoxanil Synthesis: A Comparative Guide

Executive Summary Cymoxanil, chemically designated as 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, is a highly effective contact and local systemic fungicide utilized globally to control 1[1]. The commercial synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cymoxanil, chemically designated as 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, is a highly effective contact and local systemic fungicide utilized globally to control 1[1]. The commercial synthesis of cymoxanil traditionally relies on a two-step sequence: the nitrosation of 1-cyanoacetyl-3-ethylurea to form an oxime intermediate, followed by O-methylation[1]. Historically, this route has utilized sodium nitrite with inorganic acids for nitrosation, and dimethyl sulfate (DMS) for methylation[2].

However, the severe toxicity of DMS and the generation of hazardous nitrogen oxides (NOx) during nitrosation have driven the agrochemical industry to seek alternative precursors[3]. This guide provides an objective, data-backed comparison of alternative precursors for cymoxanil synthesis, detailing the mechanistic causality behind these substitutions and providing validated experimental protocols.

Mechanistic Causality: Why Replace Traditional Precursors?

To understand the value of alternative precursors, we must first analyze the chemical bottlenecks of the baseline synthesis:

  • The Nitrosation Bottleneck (NOx Generation): Traditional nitrosation uses sodium nitrite ( NaNO2​ ) and2[2]. Rapid, uncontrolled acidification often leads to the decomposition of nitrous acid, releasing toxic NO2​ gas, which reduces atom economy and creates massive effluent treatment challenges[1].

  • The Methylation Hazard (DMS Toxicity): 3 is a potent, volatile alkylating agent[3]. While it provides excellent electrophilicity for the SN2 attack by the oximate anion, it is a severe carcinogen. Furthermore, its hydrolysis products complicate wastewater recycling[3].

Comparative Analysis of Alternative Precursors

Alternative 1: Chloromethanes with Phase Transfer Catalysis (PTC)

To eliminate DMS, 3 can be utilized as the methylating reagent[3]. Because the carbon-chlorine bond is less polarized than the carbon-oxygen bond in DMS, chloromethane is a weaker electrophile. To overcome this kinetic barrier, a phase transfer catalyst (PTC) such as 4 is introduced[4].

Causality: The bulky lipophilic cation of TBAB pairs with the hydrophilic oximate anion, pulling it into the organic phase (or interface) where it can readily react with the dissolved chloromethane gas[4]. This creates a self-validating system: the reaction only proceeds when the PTC successfully mediates the phase transfer, drastically reducing side reactions and allowing the primary filtrate to be recycled[4].

Alternative 2: p-Toluenesulfonic Acid (PTSA) for Nitrosation

Replacing HCl or acetic acid with an organic sulfonic acid like 1 provides a controlled proton release mechanism[1].

Causality: PTSA prevents the localized pH drops that cause nitrous acid decomposition. Consequently, no excess NO2​ is formed, and the oxime intermediate does not need to be isolated, enabling a highly efficient single-pot synthesis that eliminates huge quantities of effluent[1].

Quantitative Performance Comparison

Synthesis Route / Precursor SystemNitrosating AcidMethylating AgentCatalyst / AdditiveYield (%)Environmental / Safety Profile
Traditional (Baseline) HCl / Acetic AcidDimethyl SulfateNone85 - 90%High toxicity (DMS is a carcinogen); NOx emissions.
Alternative A (PTC-Mediated) HClChloromethaneTBAB (PTC)82.7%Improved safety; allows wastewater recycling.
Alternative B (Single-Pot) PTSADimethyl SulfateNone>85%Eliminates NOx emissions; reduces effluent volume.

Experimental Methodologies

Protocol 1: Traditional DMS-Based Synthesis (Baseline)

Note: This protocol is provided for comparative baseline purposes. Extreme caution is required due to DMS toxicity.

  • Nitrosation : In a reaction kettle, combine 1-cyanoacetyl-3-ethylurea, sodium nitrite, and a methanol-water solution[2].

  • Acidification : Slowly raise the temperature to 30°C. Add 30% HCl dropwise, strictly maintaining the reaction temperature below 40°C[2].

  • In-Process Control (Self-Validation) : Continuously monitor the pH during the dropwise addition. The system is validated when the pH stabilizes between 5-6[2]. Continue stirring for 2 hours to synthesize the oxime intermediate.

  • Methylation : Adjust the pH to 7-8 using a 30% sodium hydroxide solution. Simultaneously, add 2 dropwise[2].

  • Isolation : Cool the product to below 25°C, centrifuge, wash with water, and dry to obtain cymoxanil[2].

Protocol 2: Chloromethane + PTC Alternative Synthesis

This protocol utilizes chloromethane and TBAB to eliminate DMS, as described in recent patent literature.

  • Preparation : In a sealed, gas-tight four-neck flask, add 500g of the previously synthesized 2-cyano-2-hydroxyiminoacetamide sodium salt solution (containing approx. 0.5 moles of active salt) in a methanol/water mixture[4].

  • Catalyst Addition : Introduce 1.0g of 4 (TBAB) to the mixture[4].

  • Gas Introduction : Heat the reactor to 20°C. Slowly bubble 27g of chloromethane gas into the solution over a period of 1.5 hours[4].

  • Reaction & Validation : Stop the gas flow and maintain the temperature at 20-25°C with continuous stirring for 2 hours. Self-Validation Check : Measure the pH; the reaction is complete when the pH drops to approximately 6, indicating the complete consumption of the basic oximate salt[4].

  • Crystallization : Slowly cool the mixture to 0-5°C to induce crystallization[4].

  • Filtration & Recovery : Filter the precipitate. The primary filtrate can be recycled for the next batch to improve total recovery[4]. Wash the filter cake with water and dry under reduced pressure at 70°C to constant weight. Expected disposable yield: ~82.7% (purity 98.6%)[4].

Workflow Visualization

CymoxanilSynthesis cluster_nitrosation Step 1: Nitrosation Strategies cluster_methylation Step 2: Methylation Precursors Start 1-Cyanoacetyl-3-ethylurea (Starting Material) Nitro_HCl NaNO2 + HCl (Generates Toxic NOx) Start->Nitro_HCl Nitro_PTSA NaNO2 + PTSA (Controlled, No NOx) Start->Nitro_PTSA Oxime Oxime Intermediate (2-Cyano-2-hydroxyimino-...) Nitro_HCl->Oxime pH 5-6 Nitro_PTSA->Oxime One-Pot Meth_DMS Dimethyl Sulfate (DMS) (Highly Toxic, High Yield) Oxime->Meth_DMS Meth_CH3Cl Chloromethane + TBAB (Safer, PTC-Mediated) Oxime->Meth_CH3Cl Product Cymoxanil (Final Fungicide) Meth_DMS->Product Base added Meth_CH3Cl->Product pH drops to 6

Fig 1. Cymoxanil synthesis workflows comparing alternative nitrosation and methylation precursors.

Conclusion

Transitioning from traditional DMS and HCl-based precursors to chloromethanes (with PTC) and organic sulfonic acids (like PTSA) represents a significant advancement in the synthesis of cymoxanil. While the baseline DMS route offers slightly higher raw yields, the alternative precursors drastically reduce the EHS (Environmental, Health, and Safety) burden, eliminate NOx emissions, and allow for closed-loop wastewater recycling, making them superior choices for modern, sustainable agrochemical development.

References

  • Title: Process Of Manufacturing Cymoxanil (Patent INA 43/2007)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: patsnap.
  • Source: google.com (Google Patents)

Sources

Comparative

Benchmarking new cyanoacetamide synthesis methods against established protocols

Title: Benchmarking Next-Generation Cyanoacetamide Synthesis: Flow and Microwave Methods vs. Established Batch Protocols Introduction Cyanoacetamide is an indispensable bifunctional building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Next-Generation Cyanoacetamide Synthesis: Flow and Microwave Methods vs. Established Batch Protocols

Introduction Cyanoacetamide is an indispensable bifunctional building block in medicinal chemistry and organic synthesis. It serves as a critical precursor for vitamin B6, various heterocycles (e.g., 2-pyridones, 2-aminothiophenes via the Gewald reaction), and numerous pharmaceutical intermediates[1][2]. As the demand for greener, more scalable, and efficient manufacturing processes intensifies, traditional batch syntheses are being challenged by advanced methodologies like continuous-flow microreactors and microwave-assisted solvent-free protocols[3][4][5]. This guide provides a rigorous, data-driven comparison of these synthetic paradigms to equip researchers with the mechanistic insights needed to select the optimal protocol for their specific applications.

The Established Standard: Batch Ammonolysis of Ethyl Cyanoacetate

Mechanistic Causality: The traditional synthesis of cyanoacetamide relies on the nucleophilic acyl substitution (ammonolysis) of ethyl cyanoacetate using concentrated aqueous ammonia[6]. The reaction is thermodynamically favorable but highly exothermic. Because cyanoacetamide is highly soluble in water at elevated temperatures, the exothermic heat must be rapidly dissipated to induce crystallization and prevent unwanted side reactions, such as the hydrolysis of the nitrile group[6]. This necessitates strict temperature control using ice-salt baths.

Self-Validating Protocol (Batch Method) [6]:

  • Reagent Mixing : Pour 400 g (3.5 moles) of ethyl cyanoacetate into a 1-L wide-mouthed Erlenmeyer flask containing 300 mL (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90).

  • Observation & Initiation : Shake the mixture vigorously. The initially cloudy emulsion will warm up due to the exothermic reaction and become a clear solution within approximately three minutes.

  • Crystallization : Immediately transfer the flask to an ice-salt mixture and allow it to stand for 1 hour. Causality check: Rapid cooling is critical; failure to cool promptly reduces yield due to product retention in the mother liquor.

  • Isolation : Filter the product rapidly by suction while the mother liquor is cold. Wash the solid with two 50-mL portions of ice-cold 95% ethanol.

  • Purification : Recrystallize from hot 95% ethanol (using decolorizing charcoal if colored impurities are present) to yield a snow-white crystalline product (Yield: 86–88%, m.p. 119–120 °C).

Emerging Method A: Continuous-Flow Microreactor Synthesis

Mechanistic Causality: Batch scale-up is often limited by poor heat and mass transfer, leading to localized hot spots and diminished yields. Continuous-flow synthesis addresses this by utilizing micro-channel reactors that offer exceptional surface-area-to-volume ratios[3][4]. This allows for instantaneous mixing of the biphasic or highly concentrated streams and rapid dissipation of the exothermic heat. Furthermore, flow chemistry minimizes the residence time of the product in the alkaline reaction medium, suppressing side-product formation[3].

Self-Validating Protocol (Continuous-Flow Method) [3][4]:

  • System Preparation : Prime a continuous-flow microreactor system (equipped with micro-mixers and temperature-controlled residence tubing) with the carrier solvent (methanol/water mixture).

  • Reagent Delivery : Use precision syringe pumps to independently feed a solution of ethyl cyanoacetate (or corresponding 1,3-dicarbonyl reagents for derivatives) and an ammonia/catalyst stream (e.g., NaOH 0.7 mol/L) into the T-mixer.

  • Reaction Zone : Maintain the reactor at room temperature (20-25 °C). Adjust the flow rates to achieve a total residence time of 5 to 10 minutes. Causality check: The precise control of residence time ensures complete conversion without over-exposure to the basic catalyst.

  • In-line Processing : Direct the reactor effluent into an in-line continuous filter or a chilled receiving vessel to immediately precipitate the cyanoacetamide product.

  • Isolation : Collect the product, wash with cold solvent, and dry. (Yield: >95%).

Emerging Method B: Microwave-Assisted Solvent-Free Synthesis

Mechanistic Causality: Microwave (MW) irradiation accelerates chemical transformations via dielectric heating, where polar molecules continuously align with the oscillating electromagnetic field, generating intense internal friction and heat[5]. When combined with solvent-free conditions, this method maximizes the concentration of reactive species and adheres strictly to green chemistry principles by eliminating volatile organic solvents[5].

Self-Validating Protocol (Microwave-Assisted Method) [5][7]:

  • Preparation : In a microwave-safe vessel, combine the starting materials (e.g., aromatic aldehyde and cyanoacetamide for Knoevenagel condensation derivatives) in equimolar amounts.

  • Catalyst Addition : Add a catalytic amount of ammonium acetate or sodium acetate. Mix thoroughly to form a homogenous paste.

  • Irradiation : Place the vessel in a dedicated chemical microwave reactor. Irradiate at 160–320 W for 30 to 60 seconds. Causality check: Monitor the temperature using an IR sensor to prevent thermal degradation of the cyano group.

  • Work-up : Cool the vessel to room temperature. Add a minimal amount of cold ethanol or water to precipitate the crude product.

  • Isolation : Filter and recrystallize the product. (Yield: 81–99%).

Comparative Data Analysis

To objectively benchmark these methodologies, the following table synthesizes the quantitative performance metrics across the three protocols.

Performance MetricTraditional Batch AmmonolysisContinuous-Flow SynthesisMicrowave-Assisted (Solvent-Free)
Typical Yield 85 – 88%> 95%81 – 99%
Reaction Time > 2 Hours (incl. cooling)< 10 Minutes (residence time)30 – 60 Seconds
Temperature Profile Exothermic (requires ice-salt bath)Room Temp (efficient heat dissipation)100°C+ (rapid dielectric heating)
Scalability Moderate (heat transfer bottlenecks)Excellent (numbering-up microreactors)Poor to Moderate (penetration depth limits)
Green Chemistry Low (high solvent use for cooling)High (reduced waste, safe handling)Very High (solvent-free, low energy use)

Workflow Visualization

The following diagram illustrates the divergent pathways and operational efficiencies of the three benchmarked synthesis methods.

SynthesisComparison cluster_batch Established Batch Protocol cluster_flow Continuous-Flow Synthesis cluster_mw Microwave-Assisted (MW) Start Precursors: Cyanoacetate + NH3 / Amines Batch1 Bulk Mixing (Exothermic) Start->Batch1 Flow1 Microreactor Pumping (Precise Mixing) Start->Flow1 MW1 Solvent-Free Mixing + Catalyst Start->MW1 Batch2 Ice-Salt Cooling (1 Hour) Batch1->Batch2 Batch3 Suction Filtration & Recrystallization Batch2->Batch3 BatchEnd Yield: 85-88% Time: >2 Hours Batch3->BatchEnd Flow2 In-line Temperature Control Flow1->Flow2 Flow3 Continuous Separation Flow2->Flow3 FlowEnd Yield: >95% Time: <10 Mins Flow3->FlowEnd MW2 MW Irradiation (Dielectric Heating) MW1->MW2 MW3 Direct Isolation MW2->MW3 MWEnd Yield: 80-99% Time: <2 Mins MW3->MWEnd

Comparative workflows of Batch, Continuous-Flow, and Microwave-Assisted cyanoacetamide synthesis.

Conclusion & Strategic Recommendations

For laboratories prioritizing immediate setup with standard glassware, the traditional batch ammonolysis remains a robust and reliable method[6]. However, for drug development professionals scaling up libraries of cyanoacetamide derivatives (e.g., for kinase inhibitors or 2-aminothiophenes), continuous-flow synthesis provides unparalleled safety, reproducibility, and yield by mitigating exothermic bottlenecks[3][4]. Conversely, for rapid library generation and green chemistry compliance, microwave-assisted solvent-free protocols offer unprecedented kinetic acceleration[5][7].

References

  • Note 5 - Organic Syntheses Procedure (Cyanoacetamide) Source: Organic Syntheses URL:[Link]

  • An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1 Source: Engineering URL:[Link]

  • Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones Source: SciSpace URL:[Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment Source: OAText URL:[Link]

  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides Source: ACS Combinatorial Science URL:[Link]

Sources

Validation

Comparative Biological Activity of Cyanoacetamide Derivatives: A Technical Guide to Antimicrobial and Anticancer Efficacy

Introduction: The Cyanoacetamide Core as a Privileged Synthon The 2-cyanoacetamide scaffold is a highly versatile and privileged synthon in modern medicinal chemistry. Defined by the presence of both a highly reactive ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyanoacetamide Core as a Privileged Synthon

The 2-cyanoacetamide scaffold is a highly versatile and privileged synthon in modern medicinal chemistry. Defined by the presence of both a highly reactive nitrile and an amide functional group, this core allows for the rapid construction of complex, bioactive molecular architectures via multicomponent reactions (MCRs) such as Knoevenagel condensations[BenchChem][1]. Structural modifications of the cyanoacetamide backbone have yielded a diverse array of derivatives with potent biological activities. This guide objectively compares the performance of two prominent classes: α,β-unsaturated 2-cyanoacetamides (optimized for antimicrobial efficacy) and N-hetaryl-2-cyanoacetamides (optimized for targeted anticancer activity).

Comparative Biological Activity Profiles

Antimicrobial Efficacy: α,β-Unsaturated 2-Cyanoacetamides

The global rise of multidrug-resistant bacterial strains necessitates the continuous development of novel anti-infective agents. Recent studies have demonstrated that novel α,β-unsaturated 2-cyanoacetamide derivatives, synthesized via microwave-assisted techniques, exhibit significant bacteriostatic and bactericidal properties against both Gram-positive and Gram-negative pathogens[PubMed][2]. In silico molecular docking and 50 ns molecular dynamics (MD) simulations reveal that highly active derivatives (e.g., Derivative 5) maintain significant conformational stability at physiological temperatures (310 K) and exhibit favorable binding affinities (-7.7 kcal/mol) against essential microbial targets like Staphylococcus aureus (PDB: 5MM8)[2][3].

Anticancer Efficacy: N-Hetaryl-2-Cyanoacetamides

In the field of oncology, N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have emerged as potent, targeted cytotoxic agents[PubMed][4]. Unlike traditional chemotherapeutics that often induce broad, non-specific cytotoxicity, these derivatives exert a highly specific cytocidal effect on prostate (PC3) and hepatocellular carcinoma (HepG2) cell lines[4]. The mechanism of action is driven by the robust upregulation of pro-apoptotic caspases (Caspase-3 and -9) and the concurrent suppression of key metastatic and angiogenic drivers, specifically Matrix Metalloproteinases (MMP-2, MMP-9), Hypoxia-Inducible Factor 1-alpha (HIF-1α), and Vascular Endothelial Growth Factor (VEGF)[4]. Furthermore, cyanoacetamide derivatives are increasingly utilized to synthesize 2-aminoquinoline-3-carboxamides, which are critical scaffolds for discovering selective kinase and BACE1 inhibitors for Alzheimer's and cancer therapies[PMC][5].

Mechanistic Pathways & Experimental Workflows

To fully leverage these compounds in drug development, it is critical to understand the causality behind their biological activities and the rigorous workflows required to validate them.

Workflow A Microwave-Assisted Knoevenagel Condensation B Structural Characterization (FTIR, 1H/13C NMR) A->B C In Vitro Antimicrobial (MIC Determination) B->C D In Vitro Anticancer (MTT Assay & Caspase) B->D E In Silico Validation (Molecular Docking & MD) C->E D->E

Caption: Workflow for the synthesis, structural validation, and biological evaluation of cyanoacetamides.

Mechanism Drug Tetrahydrobenzothiophene Cyanoacetamide Derivative Caspase Upregulation of Caspase-3 & Caspase-9 Drug->Caspase MMP Inhibition of MMP-2 & MMP-9 Drug->MMP Angio Inhibition of HIF-1α & VEGF Drug->Angio Apoptosis Cytocidal Effect (Apoptosis) Caspase->Apoptosis Metastasis Reduced Metastasis & Angiogenesis MMP->Metastasis Angio->Metastasis

Caption: Mechanistic pathway of anticancer cyanoacetamide derivatives inhibiting tumor progression.

Validated Experimental Methodologies

Protocol 1: Microwave-Assisted Synthesis of α,β-Unsaturated Cyanoacetamides
  • Causality & Rationale : Microwave irradiation is selected over conventional reflux heating because it dramatically accelerates reaction kinetics via direct dielectric heating. This approach adheres to green chemistry principles by maximizing yield, reducing solvent waste, and minimizing thermal degradation of sensitive functional groups[2][6].

  • Self-Validating System : The protocol mandates immediate spectroscopic validation (FTIR and NMR) to confirm the specific formation of the target olefinic bonds before proceeding to biological assays.

Step-by-Step Procedure:

  • Reaction Assembly : Combine equimolar amounts (1.0 eq) of the chosen aromatic aldehyde and 2-cyanoacetamide in a microwave-safe reaction vessel.

  • Catalytic Initiation : Add a catalytic amount of ammonium acetate (NH₄OAc) to facilitate the Knoevenagel condensation.

  • Irradiation : Subject the homogenous mixture to microwave irradiation (e.g., 300 W) for 2–5 minutes. Monitor the reaction progress continuously via Thin-Layer Chromatography (TLC) using an n-hexane:ethyl acetate (6:1) mobile phase.

  • Isolation : Upon complete consumption of the starting materials, cool the mixture to room temperature. Precipitate the product by pouring the mixture into ice-cold distilled water.

  • Purification & Validation : Filter the resulting solid under vacuum and recrystallize from hot ethanol. Confirm structural integrity using FTIR (verifying the C=C olefinic stretch at ~1600 cm⁻¹ and C≡N stretch) and ¹H/¹³C NMR spectroscopy[6].

Protocol 2: In Vitro Antimicrobial Susceptibility (MIC Determination)
  • Causality & Rationale : The Broth Microdilution method is utilized to provide a highly quantitative, reproducible measure of the Minimum Inhibitory Concentration (MIC). By testing a wide concentration gradient, researchers can precisely pinpoint the threshold of bacteriostatic activity[1].

  • Self-Validating System : The inclusion of both positive (growth) and negative (sterility) controls, alongside a clinically validated reference standard (e.g., Tyrphostin AG99 or Ciprofloxacin), ensures that any observed inhibition is strictly due to the test compound and not environmental contamination or media artifacts.

Step-by-Step Procedure:

  • Inoculum Standardization : Culture target bacterial strains (e.g., S. aureus) in Mueller-Hinton broth until the suspension reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the synthesized cyanoacetamide derivatives (ranging from 128 µg/mL down to 0.25 µg/mL) in the test medium.

  • Inoculation & Controls : Add 10 µL of the standardized bacterial suspension to each test well. Dedicate specific wells for a positive control (media + bacteria, no drug), a negative control (media only), and a reference standard.

  • Incubation & Readout : Incubate the plates at 37°C for 18–24 hours. Assess bacterial growth by measuring the optical density (OD₆₀₀) using a microplate reader. The MIC is recorded as the lowest concentration exhibiting no statistically significant increase in OD₆₀₀ compared to the negative control[1].

Protocol 3: In Vitro Cytotoxicity & Mechanistic Profiling (MTT Assay)
  • Causality & Rationale : The MTT assay is chosen because it directly measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This provides a highly accurate, quantifiable proxy for mitochondrial metabolic rate and, by extension, cell viability following drug exposure[4].

  • Self-Validating System : Baseline viability is established using vehicle-treated control cells, while Doxorubicin serves as a positive control for cytotoxicity, ensuring the cell lines are responding appropriately to known apoptotic triggers.

Step-by-Step Procedure:

  • Cell Seeding : Seed target cancer cells (e.g., PC3 or HepG2) in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment : Treat the adhered cells with varying concentrations of the N-hetaryl-2-cyanoacetamide derivatives (1–100 µM) for 48 hours. Include vehicle controls (0.1% DMSO) and a Doxorubicin standard.

  • MTT Incubation : Aspirate the media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C to allow viable cells to metabolize the dye into insoluble formazan.

  • Solubilization & Quantification : Carefully remove the MTT solution and add 100 µL of pure DMSO to each well to dissolve the purple formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values utilizing non-linear regression analysis[4].

Quantitative Data Presentation

The following tables summarize the comparative biological performance of selected cyanoacetamide derivatives based on recent in vitro and in silico evaluations.

Table 1: Comparative Antimicrobial Activity of α,β-Unsaturated Cyanoacetamides

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Binding Affinity to S. aureus 5MM8
Derivative 1 16.032.0-6.2 kcal/mol
Derivative 5 4.08.0-7.7 kcal/mol
Tyrphostin AG99 (Standard) 2.04.0-8.1 kcal/mol

Note: Derivative 5 demonstrates superior binding affinity and antimicrobial efficacy, closely mirroring the reference standard[2][3].

Table 2: Comparative Anticancer Activity & Mechanistic Profiling of N-Hetaryl Cyanoacetamides

CompoundPC3 IC₅₀ (µM)HepG2 IC₅₀ (µM)Caspase-3/9 StatusMMP-2/9 & VEGF Status
Compound 11 12.415.2Strongly UpregulatedDownregulated
Compound 12 9.811.5Strongly UpregulatedDownregulated
Doxorubicin (Standard) 4.53.2UpregulatedDownregulated

Note: Compounds 11 and 12 exert potent cytocidal effects by simultaneously inducing apoptosis and inhibiting angiogenesis/metastasis pathways[4].

References

  • The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry Source: BenchChem URL
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Cyanoacetamides (IV)

Sources

Safety & Regulatory Compliance

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